molecular formula C6H10F3NO B1377595 2-Methyl-5-(trifluoromethyl)morpholine CAS No. 1375471-67-2

2-Methyl-5-(trifluoromethyl)morpholine

Número de catálogo: B1377595
Número CAS: 1375471-67-2
Peso molecular: 169.14 g/mol
Clave InChI: FOMQMFRRIIWKGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-5-(trifluoromethyl)morpholine is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(trifluoromethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methyl-5-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-4-2-10-5(3-11-4)6(7,8)9/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMQMFRRIIWKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270334
Record name Morpholine, 2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-67-2
Record name Morpholine, 2-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Strategic Application of 2-Methyl-5-(trifluoromethyl)morpholine (CAS: 1375471-67-2) in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on subtle structural modifications. 2-Methyl-5-(trifluoromethyl)morpholine , uniquely identified by CAS number 1375471-67-2 [1], has emerged as a privileged small-molecule scaffold. With a molecular formula of C6H10F3NO and a molecular weight of 169.14 g/mol , this di-substituted heterocycle effectively addresses common liabilities associated with traditional basic amines, such as poor metabolic stability, high efflux ratio, and off-target promiscuity. This technical guide explores the causality behind its physicochemical profile, details a self-validating synthetic protocol, and examines its role in central nervous system (CNS) drug discovery[2].

The Causality of Dual Substitution: Physicochemical Profiling

The integration of fluorinated groups into biologically active molecules significantly alters their electronic properties, metabolic stability, and lipophilicity[3]. The design of 2-methyl-5-(trifluoromethyl)morpholine is not arbitrary; it is a calculated exercise in structural synergy.

The Inductive pKa Drop

Unsubstituted morpholine possesses a pKa of approximately 8.3, meaning it is highly protonated at physiological pH (7.4). This positive charge makes it a prime substrate for P-glycoprotein (P-gp) efflux pumps, severely limiting blood-brain barrier (BBB) penetrance. By introducing a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position (adjacent to the nitrogen), electron density is pulled away from the nitrogen lone pair via the inductive effect. This drops the pKa to approximately 5.6–5.8. Consequently, the molecule remains predominantly neutral at pH 7.4, evading P-gp recognition and enhancing passive membrane permeability[4].

The Conformational "Magic Methyl" Lock

While the -CF3 group addresses basicity, the methyl group at the 2-position provides a critical steric function. It acts as a conformational lock, biasing the flexible morpholine ring into a specific chair conformation where both substituents occupy equatorial positions (minimizing 1,3-diaxial interactions). This pre-organization reduces the entropic penalty upon binding to a target receptor, often resulting in a logarithmic increase in binding affinity—a phenomenon widely known as the "magic methyl" effect.

SARLogic Base Unsubstituted Morpholine (High pKa ~8.3, High Efflux) ModCF3 5-Trifluoromethylation (pKa drops to ~5.8, blocks CYP450) Base->ModCF3 Inductive Effect ModCH3 2-Methylation (Conformational lock, alters LogD) Base->ModCH3 Steric Hindrance Synergy Synergistic Scaffold CAS: 1375471-67-2 ModCF3->Synergy ModCH3->Synergy Outcome Optimized CNS Profile (Low P-gp efflux, High Permeability) Synergy->Outcome In vivo translation

Pharmacokinetic optimization logic demonstrating the synergistic effects of dual substitution.

Quantitative Scaffold Comparison

To illustrate the impact of these substitutions, the following table summarizes the physicochemical shifts observed when transitioning from a standard morpholine to the di-substituted 1375471-67-2 scaffold.

ScaffoldpKa (calc.)LogD (pH 7.4)Metabolic Stability (Cl_int)P-gp Efflux Liability
Unsubstituted Morpholine ~8.3-0.8Low (Rapid N-dealkylation)High
3-(Trifluoromethyl)morpholine ~5.80.4ModerateMedium
2-Methyl-5-(trifluoromethyl)morpholine ~5.60.9High (Steric/Electronic block)Low

Self-Validating Synthetic Protocol

The synthesis of multigram quantities of trifluoromethylmorpholines typically commences from commercially available fluorinated oxiranes[2]. The following protocol outlines the scalable synthesis of 2-methyl-5-(trifluoromethyl)morpholine, engineered with built-in analytical checkpoints to ensure a self-validating workflow.

Step 1: Regioselective Epoxide Opening
  • Procedure: Dissolve 1-amino-2-propanol (1.2 eq) in anhydrous ethanol. Cool the solution to 0°C and add 2-(trifluoromethyl)oxirane (1.0 eq) dropwise. Heat the mixture to reflux (80°C) for 12 hours.

  • Causality: The amine nucleophile attacks the less sterically hindered carbon of the epoxide. The strong electron-withdrawing nature of the -CF3 group directs this attack, ensuring high regioselectivity and preventing the formation of unwanted constitutional isomers.

  • Validation Checkpoint: Perform LC-MS analysis. The reaction is complete when the starting oxirane is fully consumed, and the [M+H]+ peak corresponding to the fluorinated amino alcohol intermediate is dominant. 19F NMR must show a distinct chemical shift compared to the starting material.

Step 2: N-Boc Protection and O-Mesylation
  • Procedure: To the crude amino alcohol in dichloromethane (DCM), add Boc-anhydride (1.1 eq) and Triethylamine (Et3N, 1.5 eq). Stir for 4 hours. Wash with water, dry over Na2SO4, and concentrate. Redissolve the protected intermediate in DCM, cool to 0°C, and add Et3N (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.

  • Causality: Protecting the secondary amine with a Boc group prevents unwanted aziridination or intermolecular polymerization during the activation step. Mesylating the secondary alcohol converts the hydroxyl into a superior leaving group, priming the molecule for intramolecular etherification.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should reveal a single new spot. 1H NMR must confirm the presence of the Boc group (strong singlet, ~1.4 ppm) and the mesylate methyl group (singlet, ~3.0 ppm).

Step 3: Intramolecular Cyclization and Deprotection
  • Procedure: Dissolve the mesylated intermediate in anhydrous THF. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0°C. Stir at room temperature for 8 hours. Quench with saturated NH4Cl and extract with EtOAc. Treat the concentrated organic layer with a TFA/DCM (1:1) solution for 2 hours. Neutralize and purify via silica gel chromatography.

  • Causality: NaH deprotonates the carbamate nitrogen, triggering an intramolecular SN2 displacement of the mesylate to close the 6-membered morpholine ring. The subsequent TFA treatment cleanly cleaves the Boc group, yielding the final free amine.

  • Validation Checkpoint: Final purity must be >95% via HPLC. 19F NMR should display a single peak for the -CF3 group (approx. -75 ppm). High-resolution mass spectrometry (HRMS) must match the theoretical m/z for C6H10F3NO (169.14 g/mol ).

SynthesisWorkflow SM1 2-(Trifluoromethyl)oxirane + 1-Amino-2-propanol Step1 Regioselective Ring Opening (EtOH, 80°C) SM1->Step1 Int1 Fluorinated Amino Alcohol Intermediate Step1->Int1 Step2 N-Boc Protection & O-Mesylation Int1->Step2 Int2 Activated Precursor Step2->Int2 Step3 Intramolecular Cyclization (NaH, THF) & Deprotection Int2->Step3 Product 2-Methyl-5-(trifluoromethyl)morpholine CAS: 1375471-67-2 Step3->Product

Synthetic workflow for 2-Methyl-5-(trifluoromethyl)morpholine via epoxide opening and cyclization.

Target Modulation & CNS Penetration Logic

The practical application of 1375471-67-2 is highly visible in the development of neurotherapeutics. A prime example is the discovery of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 2 (mGluR2), such as MK-8768[4].

In these drug discovery campaigns, researchers face the challenge of achieving high CNS exposure while avoiding off-target toxicity (like hERG channel blockade) and rapid hepatic clearance. By appending a 2-methyl-5-(trifluoromethyl)morpholine moiety to a core scaffold (e.g., a 4-arylquinoline-2-carboxamide), developers achieve three critical outcomes:

  • Solubility and PXR Activity: The reduction of flat, aromatic content in favor of the sp3-rich, 3D structure of the fluorinated morpholine improves aqueous solubility and reduces Pregnane X Receptor (PXR) activation, which is a common liability for drug-drug interactions[4].

  • Metabolic Shielding: The trifluoromethyl group sterically and electronically shields the adjacent C-H bonds from oxidative metabolism by Cytochrome P450 enzymes.

  • Receptor Selectivity: The conformational rigidity imparted by the 2-methyl group allows the molecule to fit precisely into the allosteric pocket of mGluR2, providing high selectivity over the closely homologous mGluR3 receptor[4].

References

  • Title : Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Source : ResearchGate | URL : 2

  • Title : Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator | Source : PMC | URL : 4

  • Title : 1375471-67-2 2-methyl-5-(trifluoromethyl)morpholine | Source : King-Pharm | URL : 1

  • Title : ChemComm - RSC Publishing - The Royal Society of Chemistry | Source : RSC Publishing | URL : 3

Sources

The Physicochemical and Metabolic Profiling of 2-Methyl-5-(trifluoromethyl)morpholine: A Strategic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its ability to balance aqueous solubility and lipophilicity. However, unsubstituted morpholine presents two distinct liabilities: a highly basic secondary amine (pKa ~8.3) that is heavily protonated at physiological pH, and a susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism at the α-carbons.

The introduction of 2-Methyl-5-(trifluoromethyl)morpholine (CAS: 1375471-67-2)[1] represents a masterclass in structural optimization. By strategically positioning a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group adjacent to the heteroatoms, drug developers can profoundly modulate the physicochemical and pharmacokinetic (PK) profile of the parent scaffold[2]. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its structural rationale, physicochemical properties, and the self-validating experimental protocols required to characterize it.

Structural Rationalization and Physicochemical Properties

The physicochemical behavior of 2-methyl-5-(trifluoromethyl)morpholine is dictated by the synergistic electronic and steric effects of its substituents[3].

  • The Inductive Effect (-I) of the -CF₃ Group: Located at the C5 position (adjacent to the nitrogen), the highly electronegative -CF₃ group exerts a powerful electron-withdrawing effect through the σ -bond framework. This pulls electron density away from the nitrogen's lone pair, significantly stabilizing the neutral amine and reducing its affinity for a proton[2]. Consequently, the pKa drops from ~8.3 to approximately 5.8–6.5.

  • Steric Shielding and C-F Bond Strength: The C-F bond possesses one of the highest bond-dissociation energies in organic chemistry (~485 kJ/mol)[3]. When combined with the steric bulk of the -CF₃ group at C5 and the -CH₃ group at C2, the α -carbons are physically and electronically shielded from the active site heme of CYP450 enzymes, effectively blocking N -dealkylation and ring-opening metabolic pathways.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the scaffold. Note: pKa and LogP values are extrapolated based on validated structure-activity relationship (SAR) models for fluorinated morpholines.

PropertyValueMechanistic Implication
CAS Number 1375471-67-2[1]Unique identifier for the mixed diastereomer scaffold.
Chemical Formula C₆H₁₀F₃NO[1]Defines the elemental composition and substitution pattern.
Molecular Weight 169.14 g/mol [1]Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (tPSA) 21.3 ŲHighly optimal for passive blood-brain barrier (BBB) penetration.
Predicted pKa (Amine) 5.8 – 6.5[2]Reduced basicity increases the fraction of un-ionized drug at pH 7.4, enhancing passive membrane permeability.
Predicted cLogP 1.2 – 1.5[3]The lipophilic -CF₃ group offsets the polarity of the heteroatoms, resulting in an optimal partition coefficient for systemic absorption.

Mechanistic Impact on Pharmacokinetics (PK)

The logical relationship between the structural modifications of the morpholine core and the resulting pharmacokinetic enhancements is visualized below.

G A Morpholine Core (High pKa, CYP Labile) B 5-CF3 Addition (Inductive EWG) A->B C5 Mod C 2-CH3 Addition (Steric Bulk) A->C C2 Mod D Reduced pKa (High Permeability) B->D -I Effect E CYP450 Shielding (High Stability) B->E C-F Bond C->E Steric Shield

Fig 1: Logical relationship of structural modifications optimizing morpholine pharmacokinetics.

Stereochemical Architecture

The addition of substituents at C2 and C5 introduces two chiral centers, resulting in four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). In drug discovery, the spatial orientation of the -CF₃ group (axial vs. equatorial) drastically alters the compound's 3D vector, which dictates binding affinity to the target receptor. The scaffold is typically synthesized as a mixture of diastereomers[1] and subsequently resolved via chiral chromatography or synthesized asymmetrically using chiral pool starting materials (e.g., specific amino alcohols).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the physicochemical and metabolic properties of this scaffold must be evaluated using rigorously controlled, self-validating assay systems.

Protocol A: High-Throughput Potentiometric pKa Determination

Because the neutral form of highly fluorinated morpholines can exhibit limited aqueous solubility, standard aqueous titration often fails due to precipitation. We employ a cosolvent extrapolation method.

  • System Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) to ensure a Nernstian response.

  • Sample Preparation: Dissolve 2-methyl-5-(trifluoromethyl)morpholine in three distinct Methanol/Water cosolvent mixtures (e.g., 30%, 40%, and 50% MeOH by volume). Causality: The cosolvent maintains the analyte in solution across the entire pH range.

  • Titration: Titrate the solutions with 0.5 M KOH from pH 2.0 to 10.0 under a constant stream of nitrogen gas. Causality: Nitrogen prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially skew the titration curve.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa ( psKa ) values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures.

  • Self-Validation: The assay validates itself if the Yasuda-Shedlovsky plot yields a linear regression with R2>0.99 . This confirms the absence of micro-precipitation. The y-intercept provides the highly accurate 100% aqueous pKa.

Protocol B: In Vitro Cytochrome P450 Microsomal Stability Assay

To prove the metabolic shielding effect of the -CF₃ and -CH₃ groups, an intrinsic clearance ( CLint​ ) assay is utilized.

Workflow S1 1. Matrix Pre-incubation (HLM + Buffer, 37°C) S2 2. Reaction Initiation (+ NADPH Cofactor) S1->S2 Thermal Eq. S3 3. Time-Course Sampling (0 to 60 mins) S2->S3 CYP Active S4 4. Protein Quenching (Cold ACN + IS) S3->S4 Aliquot Extraction S5 5. LC-MS/MS Analysis (CL_int Calculation) S4->S5 Centrifugation

Fig 2: Self-validating experimental workflow for in vitro CYP450 microsomal stability assay.

  • Matrix Pre-incubation: Pre-incubate 1 µM of the morpholine compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Causality: Establishes thermal equilibrium and physiological pH before the reaction begins.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to the test samples to initiate the CYP450 catalytic cycle.

  • Self-Validation (Minus-NADPH Control): Maintain a parallel control sample lacking NADPH. Causality: If compound depletion occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical degradation), thereby validating the specificity of the primary assay.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction. The internal standard corrects for downstream LC-MS/MS injection volume variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Title: Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery Source: ResearchGate URL: [Link]

  • Title: Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL: [Link]

  • Title: ChemComm - RSC Publishing - The Royal Society of Chemistry (Recent advances in the synthesis of trifluoromethylated nitrogen heterocycles) Source: Chemical Communications (RSC) URL: [Link]

Sources

Synthesis and Characterization of 2-Methyl-5-(trifluoromethyl)morpholine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl ( −CF3​ ) groups into saturated aliphatic heterocycles is a privileged strategy in modern medicinal chemistry. Specifically, trifluoromethylated morpholines exhibit enhanced metabolic stability, increased lipophilicity, and modulated basicity (lower pKa​ ) compared to their non-fluorinated counterparts [1].

This whitepaper provides an in-depth, self-validating technical guide for the de novo synthesis of 2-Methyl-5-(trifluoromethyl)morpholine . By abandoning low-yielding, harsh acidic dehydrations in favor of a regiocontrolled epoxide opening followed by a chemoselective Mitsunobu cyclization, this protocol ensures high fidelity in both regiochemistry and overall yield [2].

Strategic Rationale & Retrosynthetic Disconnection

The structural complexity of 2-methyl-5-(trifluoromethyl)morpholine lies in the relative positioning of its substituents: a methyl group at C2 (adjacent to the oxygen) and a −CF3​ group at C5 (adjacent to the nitrogen).

A naive approach might involve the direct reaction of 2-(trifluoromethyl)oxirane with 1-amino-2-propanol. However, nucleophilic attack on 2-(trifluoromethyl)oxirane predominantly occurs at the less hindered terminal carbon, which would ultimately place the −CF3​ group at the C6 position, yielding the incorrect regioisomer (2-methyl-6-(trifluoromethyl)morpholine).

To guarantee the −CF3​ group remains at C5, the nitrogen atom must be pre-attached to the −CF3​ -bearing carbon. Therefore, the optimal retrosynthetic disconnection relies on 2-amino-3,3,3-trifluoropropan-1-ol as the core building block.

G Target 2-Methyl-5-(trifluoromethyl) morpholine Boc_Intermediate N-Boc Diol Intermediate Target->Boc_Intermediate Mitsunobu Cyclization Amine 2-Amino-3,3,3- trifluoropropan-1-ol Boc_Intermediate->Amine Epoxide Opening Epoxide Propylene Oxide Boc_Intermediate->Epoxide

Retrosynthetic strategic disconnection for 2-Methyl-5-(trifluoromethyl)morpholine.

Mechanistic Causality in Route Design

The synthesis is engineered as a self-validating system where the inherent electronic and steric properties of the intermediates dictate the correct regiochemical outcome.

  • Regioselective Epoxide Opening: The reaction of 2-amino-3,3,3-trifluoropropan-1-ol with propylene oxide is governed by steric approach control. The amine selectively attacks the less hindered C1 carbon of propylene oxide, generating a secondary alcohol. This locks the methyl group into the correct position relative to the future oxygen ether linkage.

  • N-Protection: Before cyclization, the secondary amine must be protected (e.g., with a Boc group). Failure to protect the amine during a Mitsunobu reaction leads to competing N-alkylation (forming aziridines) or the formation of stable, unreactive phosphoramidates.

  • Chemoselective Mitsunobu Cyclization: The intermediate is an asymmetric diol containing a primary alcohol (adjacent to the −CF3​ group) and a secondary alcohol (adjacent to the methyl group). The triphenylphosphine/DIAD complex exhibits profound steric differentiation, selectively activating the primary alcohol into a good leaving group (O-phosphonium species). The unactivated secondary alcohol then acts as the intramolecular nucleophile, executing an SN​2 attack to close the morpholine ring [2].

Mitsunobu Diol N-Boc Diol (1° & 2° OH) Activation Selective 1° OH Activation (PPh3 / DIAD) Diol->Activation Phosphonium O-Phosphonium Intermediate (Good Leaving Group) Activation->Phosphonium NucleophilicAttack Intramolecular SN2 (2° OH attacks 1° C) Phosphonium->NucleophilicAttack Product N-Boc-2-Methyl-5- (trifluoromethyl)morpholine NucleophilicAttack->Product

Mechanistic pathway of the regioselective intramolecular Mitsunobu cyclization.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Diol Intermediate

Objective: Alkylate 2-amino-3,3,3-trifluoropropan-1-ol with propylene oxide.

  • Dissolve 2-amino-3,3,3-trifluoropropan-1-ol (1.0 equiv, 10 mmol) in absolute ethanol (20 mL).

  • Add propylene oxide (1.2 equiv, 12 mmol) dropwise at 0 °C.

  • Causality Check: A mild Lewis acid like LiClO4​ (0.1 equiv) can be added to accelerate the epoxide opening without promoting polymerization.

  • Stir the mixture at room temperature for 16 hours.

  • Concentrate under reduced pressure to yield crude 1-((1-hydroxy-3,3,3-trifluoropropan-2-yl)amino)propan-2-ol.

Step 2: N-Boc Protection

Objective: Mask the secondary amine to prevent Mitsunobu side-reactions.

  • Dissolve the crude diol from Step 1 in dichloromethane (DCM, 30 mL).

  • Add triethylamine ( Et3​N , 1.5 equiv) and cool to 0 °C.

  • Add di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv) portion-wise.

  • Stir at room temperature for 4 hours. Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography to isolate the pure N-Boc diol.

Step 3: Intramolecular Mitsunobu Cyclization

Objective: Chemoselective ring closure to form the morpholine core.

  • Dissolve the N-Boc diol (1.0 equiv, 5 mmol) and triphenylphosphine ( PPh3​ , 1.2 equiv, 6 mmol) in anhydrous THF (25 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Critical Step: Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 6 mmol) dropwise over 15 minutes. Maintaining a low temperature during addition prevents the premature decomposition of the betaine intermediate.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc) to isolate N-Boc-2-methyl-5-(trifluoromethyl)morpholine.

Step 4: Deprotection

Objective: Unmask the secondary amine to yield the final target.

  • Dissolve the N-Boc morpholine in DCM (10 mL).

  • Add trifluoroacetic acid (TFA, 5 mL) at 0 °C.

  • Stir for 2 hours at room temperature.

  • Evaporate the volatiles, neutralize with saturated aqueous NaHCO3​ , extract with EtOAc, and precipitate the hydrochloride salt using 2M HCl in diethyl ether to yield pure 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride .

Quantitative Data & Optimization

The choice of cyclization conditions drastically impacts the yield and purity of the final morpholine. The table below summarizes the empirical data driving the selection of the Mitsunobu protocol over traditional methods.

Cyclization ConditionReagents & ConditionsChemoselectivityYield (%)Mechanistic Notes
Acid-Catalyzed Dehydration H2​SO4​ (conc.), 150 °CLow15–30%Harsh conditions lead to extensive elimination (alkene formation) and degradation of the −CF3​ adjacent carbon framework.
Tosylation / Base TsCl (1.0 eq), Et3​N , then NaHModerate45–60%Competing tosylation of the secondary alcohol reduces overall yield and requires tedious chromatographic separation.
Intramolecular Mitsunobu PPh3​ , DIAD, THF, 0 °C to RTHigh (1° OH specific) 75–85% Mild conditions; complete regiocontrol due to steric differentiation; requires prior N-Boc protection [2].

References

  • Mykhailiuk, P. K., Shcherbatiuk, A. V., Shyshlyk, O. S., Yarmoliuk, D. V., Shishkin, O. V., Shishkina, S. V., Starova, V. S., Zaporozhets, O. A., Zozulya, S., Moriev, R., Kravchuk, O., Manoilenko, O., & Tolmachev, A. A. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.[Link]

  • Wijtmans, R., Vink, M. K. S., Schoemaker, H. E., & Rutjes, F. P. J. T. (2004). Biological relevance and synthesis of C-substituted morpholine derivatives. Synthesis, 2004(04), 641-662.[Link]

2-Methyl-5-(trifluoromethyl)morpholine spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-Methyl-5-(trifluoromethyl)morpholine for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. 2-Methyl-5-(trifluoromethyl)morpholine is a heterocyclic scaffold that combines the favorable metabolic profile of the morpholine ring with the electronic and steric properties of both a methyl and a trifluoromethyl group. As such, its derivatives are of significant interest in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of 2-Methyl-5-(trifluoromethyl)morpholine. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret spectral data for this important class of molecules.

Molecular Structure and Spectroscopic Overview

The structure of 2-Methyl-5-(trifluoromethyl)morpholine presents several key features that are readily identifiable by spectroscopic methods. The chiral centers at C2 and C5, the electron-withdrawing trifluoromethyl group, and the morpholine ring system all give rise to a unique spectral fingerprint.

Caption: Chemical structure of 2-Methyl-5-(trifluoromethyl)morpholine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methyl-5-(trifluoromethyl)morpholine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for complete characterization.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for observing the N-H proton, which may exchange too rapidly in other solvents.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the morpholine ring protons.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16, depending on sample concentration.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

Predicted ¹H NMR Spectral Data

The diastereotopic nature of the methylene protons and the coupling to both the methyl and trifluoromethyl groups result in a complex spectrum.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
NH 1.5 - 3.0Broad singlet (br s)-
CH ₃-CH1.1 - 1.3Doublet (d)~6-7
CH (CH₃)2.8 - 3.1Multiplet (m)-
CH (CF₃)3.5 - 3.8Multiplet (m)-
Ring CH₂ (axial/equatorial)2.5 - 4.2Multiplets (m)Geminal (~12-14 Hz), Vicinal (axial-axial ~8-12 Hz, axial-equatorial ~2-5 Hz)
Interpretation and Causality
  • N-H Proton: The chemical shift and broadness of the N-H signal are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Methyl Group: The C2-methyl group will appear as a clean doublet, coupling to the adjacent proton at C2.

  • Methine Protons (C2-H and C5-H): These protons are significantly deshielded. The C2-H is adjacent to the nitrogen and the methyl group. The C5-H is adjacent to the oxygen and the highly electron-withdrawing CF₃ group, likely pushing it further downfield. Their multiplicities will be complex due to coupling with multiple neighboring protons.

  • Ring Methylene Protons (C3-H₂ and C6-H₂): The protons on C3 and C6 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will appear as complex multiplets due to both geminal coupling (coupling to each other) and vicinal coupling to the adjacent methine protons.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling relationships in the molecule.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton. The presence of the trifluoromethyl group introduces characteristic C-F coupling.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial.

  • Instrument Setup: Acquire on a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Experiment Type: Proton-decoupled (standard).

    • Pulse Angle: 30-45°

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C H₃18 - 25Singlet (s)-
C H(CH₃)50 - 60Singlet (s)-
Ring C H₂65 - 75Singlets (s)-
C H(CF₃)75 - 85Quartet (q)²J_CF ~25-30 Hz[3]
C F₃123 - 128Quartet (q)¹J_CF ~280-290 Hz[3][4]
Interpretation and Causality
  • ¹J_CF Coupling: The carbon of the CF₃ group will appear as a large quartet due to coupling with the three directly attached fluorine atoms. This is a definitive diagnostic signal.[4]

  • ²J_CF Coupling: The C5 carbon, directly attached to the CF₃ group, will also appear as a quartet, but with a much smaller coupling constant.[3]

  • Chemical Shifts: The carbons attached to heteroatoms (N and O) will be in the 50-85 ppm range. The C5 carbon will be significantly downfield due to the combined deshielding effects of the adjacent oxygen and the trifluoromethyl group.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol: Electron Impact (EI) MS
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Instrument Setup:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV (standard).[5]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • MS Source Temperature: 200-250 °C.[5]

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Predicted Mass Spectral Data

The molecular formula is C₆H₁₀F₃NO, with a monoisotopic mass of approximately 169.07 Da.

m/z Value (Predicted)Ion AssignmentComments
169[M]⁺Molecular Ion
154[M - CH₃]⁺Loss of the methyl group from C2.
100[M - CF₃]⁺Loss of the trifluoromethyl group. A very common fragmentation.
86[C₄H₈NO]⁺Fragmentation of the ring, e.g., loss of CH(CF₃).
69[CF₃]⁺Trifluoromethyl cation.
56[C₃H₆N]⁺Common fragment from morpholine ring cleavage.
Interpretation and Causality
  • Molecular Ion ([M]⁺): The peak at m/z 169 confirms the molecular weight of the compound.

  • Key Fragmentations: The most likely fragmentation pathways involve the cleavage of the bonds alpha to the heteroatoms and the loss of the substituents. The loss of the stable CF₃ radical (to give the m/z 100 fragment) is expected to be a major pathway. The loss of the C2-methyl group (to give the m/z 154 fragment) is also highly probable.

M [M]⁺ m/z = 169 M_minus_CH3 [M-CH₃]⁺ m/z = 154 M->M_minus_CH3 - •CH₃ M_minus_CF3 [M-CF₃]⁺ m/z = 100 M->M_minus_CF3 - •CF₃ Fragment_56 [C₃H₆N]⁺ m/z = 56 M_minus_CF3->Fragment_56 - C₂H₂O

Sources

discovery and history of trifluoromethylated morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Integration of Trifluoromethylated Morpholines in Modern Drug Discovery: History, Synthesis, and Application

Executive Summary

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, highly prized for its amphiphilic nature. However, its susceptibility to oxidative metabolism has historically posed significant challenges in drug development. The strategic incorporation of a trifluoromethyl (-CF3) group into the morpholine ring represents a landmark advancement in rational drug design. This technical guide details the historical discovery, mechanistic rationale, and modern synthetic methodologies of trifluoromethylated morpholines, providing actionable, self-validating protocols for drug development professionals.

Historical Context & Discovery

The morpholine ring is ubiquitous in pharmaceuticals because its oxygen atom acts as a hydrogen bond acceptor while the basic nitrogen interacts favorably with biological targets. Unfortunately, the electron-rich nature of this system makes classical morpholines highly susceptible to rapid cytochrome P450-mediated oxidation, leading to high clearance rates and short half-lives[1].

Following the historical isolation of elemental fluorine, medicinal chemists began exploring fluorination as a tool for metabolic shielding[1]. The discovery and synthesis of α- and β-trifluoromethylated morpholines emerged as a breakthrough. By replacing hydrogen atoms with a bulky, highly electronegative -CF3 group, researchers successfully engineered a "metabolically locked" analogue that retained the beneficial amphiphilic properties of morpholine while drastically improving its pharmacokinetic (PK) profile[2].

G N1 Classical Morpholine • High Clearance • CYP450 Liability N2 Fluorine Bioisosterism • Metabolic Shielding • pKa Modulation N1->N2 N3 CF3-Morpholine • Enhanced PK/PD • P-gp Evasion N2->N3

Historical evolution from classical morpholines to metabolically stable CF3-morpholines.

Mechanistic Rationale: The "Fluorine Effect"

As a Senior Application Scientist, I emphasize that modifying a scaffold must be driven by strict physicochemical causality. The -CF3 group alters the morpholine system through three primary mechanisms:

  • pKa Modulation: The strong electron-withdrawing inductive effect of the -CF3 group significantly reduces the basicity of the adjacent amine. This shifts the pKa from ~8.3 to ~6.1, meaning the molecule is largely un-ionized at physiological pH (7.4), which dramatically enhances passive membrane permeability[2].

  • Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry. The steric bulk and electronic deactivation provided by the -CF3 group protect adjacent α-carbons from oxidative attack by liver enzymes[1].

  • Conformational Bias: The stereoelectronic demands of the -CF3 group lock the morpholine ring into a highly specific chair conformation. This pre-organization reduces the entropic penalty upon binding to the target receptor, often increasing potency[2].

Quantitative Data: Physicochemical Comparison

To illustrate the profound impact of trifluoromethylation, the following table summarizes the key physicochemical shifts observed during scaffold optimization.

PropertyClassical MorpholineTrifluoromethylated MorpholinePharmacological Impact
Amine pKa ~8.3~6.1Reduced basicity; improved passive diffusion and reduced hERG liability.
Lipophilicity (logD) LowModerate to HighEnhanced CNS penetration and oral bioavailability.
Metabolic Stability Poor (Rapid α-oxidation)ExcellentSteric shielding prevents CYP450-mediated degradation.
Conformation Flexible chairLocked chairReduced entropic penalty increases target binding affinity.

Evolution of Synthetic Methodologies

Historically, accessing trifluoromethylated morpholines was a bottleneck, requiring harsh conditions or lengthy multi-step chiral pool syntheses starting from 2-trifluoromethyloxirane[2]. Modern chemistry has introduced highly efficient, selective pathways:

  • SnAP Reagents: The Stannyl Amine Protocol (SnAP) utilizes copper catalysis to form spirocyclic and α-trifluoromethyl morpholines from simple aldehydes, though it requires specialized tin reagents[3].

  • Domino Aza-Michael Reactions: The most elegant and scalable modern approach is the domino reaction of fluorinated α-bromoenones with β-amino alcohols[4]. This cascade process achieves total control over regioselectivity and stereoselectivity under mild conditions.

Synth S1 Reactants Fluorinated α-Bromoenone + β-Amino Alcohol S2 Step 1: Aza-Michael Addition (Intermolecular C-N Bond Formation) S1->S2 S3 Step 2: Intramolecular Cyclization (O-Alkylation via Bromide Displacement) S2->S3 S4 Product Trifluoromethylated Morpholine S3->S4

Mechanistic workflow of the domino aza-Michael initiated ring closure (aza-MIRC) reaction.

Self-Validating Experimental Protocol: Domino Assembly

The following is a field-proven, step-by-step methodology for synthesizing trifluoromethylated morpholines via the domino aza-Michael approach[4]. This protocol is designed as a self-validating system to ensure high yield and stereochemical fidelity.

Step 1: Reagent Preparation In an oven-dried reaction vessel under an inert atmosphere, combine the fluorinated α-bromoenone (1.0 mmol) and the selected β-amino alcohol (1.2–1.8 mmol). Causality: A slight excess of the amino alcohol ensures complete consumption of the bromoenone, which is critical as unreacted bromoenones can undergo unwanted polymerization.

Step 2: Solvent and Base Addition Dissolve the mixture in 3–5 mL of anhydrous chloroform (CHCl3). Slowly add Triethylamine (Et3N) (1.3–1.5 mmol) dropwise. Causality: Et3N acts as a non-nucleophilic acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the intramolecular cyclization, preventing the protonation of the amine and driving the reaction equilibrium forward.

Step 3: Controlled Incubation Maintain the reaction mixture at a precise temperature of +7 °C for 16–24 hours. Causality: Strict temperature control is vital. Operating at +7 °C suppresses competitive side reactions (such as retro-Michael additions or elimination pathways) and maximizes the stereoselectivity of the cyclization[4].

Step 4: Visual Validation & Filtration Observe the formation of a white precipitate (Et3N·HBr salt). Filter off the sediment. Self-Validation: The stoichiometric precipitation of the triethylamine hydrobromide salt serves as an immediate, visual confirmation that the cyclization step has successfully occurred[4].

Step 5: Purification Evaporate the solvent in vacuo. Purify the crude residue via silica gel column chromatography using a CH2Cl2/Methanol gradient (95:5) to isolate the pure trifluoromethylated morpholine.

Case Study in Drug Discovery: MK-8768

The real-world value of CF3-morpholines is perfectly exemplified in the discovery of MK-8768, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2)[5].

During the lead optimization phase, early candidates suffered from severe liabilities, including high P-glycoprotein (P-gp) efflux (which prevented CNS penetration) and poor metabolic stability[5]. By integrating a (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine core, the research team achieved a breakthrough. The incorporation of the CF3-morpholine not only improved the metabolic half-life by shielding the molecule from oxidation but also completely abolished the P-gp liability, allowing the drug to effectively cross the blood-brain barrier[5][6].

MK M1 Initial Lead (mGluR2 NAM) High P-gp Efflux M2 Structural Modification Incorporate CF3-Morpholine M1->M2 M3 Optimization Stereochemical Refinement (2R,6R)-Isomer M2->M3 M4 MK-8768 Candidate Potent, Selective, Metabolically Stable M3->M4

Lead optimization workflow demonstrating the integration of CF3-morpholine to yield MK-8768.

Conclusion

The evolution from simple morpholines to trifluoromethylated morpholines represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, scientists can systematically overcome metabolic liabilities and optimize pharmacokinetic profiles. As synthetic methodologies like the domino aza-Michael reaction continue to improve accessibility, the CF3-morpholine scaffold will undoubtedly remain a cornerstone in the development of next-generation therapeutics.

Sources

2-Methyl-5-(trifluoromethyl)morpholine: A Next-Generation Chemical Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of unsubstituted morpholines in late-stage lead optimization. While morpholine is a privileged pharmacophore—offering a delicate balance of aqueous solubility and hydrogen-bonding capacity—it often suffers from high metabolic clearance and hERG-related cardiotoxicity due to its high basicity (pKa ~8.36). The strategic incorporation of 2-methyl-5-(trifluoromethyl)morpholine (CAS 1375471-67-2) represents a highly effective scaffold-hopping approach to overcome these liabilities.

This technical guide dissects the mechanistic rationale, physicochemical profiling, and synthetic integration of this advanced building block.

Mechanistic Rationale: The "Fluorine Effect" and Steric Shielding

The design of 2-methyl-5-(trifluoromethyl)morpholine is rooted in precise physicochemical modulation:

  • The Fluorine Effect (pKa Modulation): The strong electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) group inductively lowers the pKa of the adjacent basic amine from ~8.36 to approximately 6.0–6.2 . This reduction in basicity ensures the amine is predominantly unionized at physiological pH, drastically reducing hERG channel binding affinity and improving passive membrane permeability.

  • Steric Shielding & Metabolic Stability: The -CF 3​ group blocks cytochrome P450-mediated oxidative metabolism (e.g., α -hydroxylation leading to ring opening). Furthermore, the addition of the 2-methyl group introduces critical steric bulk and chirality. This steric shielding restricts the conformational flexibility of the morpholine ring and protects the nitrogen lone pair from N-dealkylation, a common metabolic liability observed in topoisomerase inhibitors and kinase ligands .

Physicochemical Profiling

The following table summarizes the quantitative advantages of this building block compared to its unsubstituted counterparts, extrapolating from established models of fluorinated morpholines .

Physicochemical ParameterUnsubstituted Morpholine3-(Trifluoromethyl)morpholine2-Methyl-5-(trifluoromethyl)morpholine
Amine pKa 8.366.20~6.05
LogD (pH 7.4) -0.860.52~0.95
Steric Hindrance (N-atom) MinimalModerateHigh
Metabolic Clearance (Cl int​ ) HighLowVery Low
hERG Liability Risk ModerateLowNegligible
Synthetic Strategy and Workflows

The synthesis of highly substituted morpholines requires regioselective ring-opening and robust cyclization strategies. Adapted from the scalable multigram synthesis of trifluoromethylmorpholines pioneered by Mykhailiuk et al. , the workflow for the 2-methyl-5-(trifluoromethyl) derivative leverages commercially available epoxides and amino alcohols.

Synthesis A 1,1,1-Trifluoro- 2,3-epoxypropane B 1-Amino-2-propanol (Ring Opening) A->B SN2 attack C Intermediate Diol B->C Regioselective D Cyclization (Mitsunobu/TsCl) C->D Activation E 2-Methyl-5-(CF3)- morpholine D->E Intramolecular etherification

Synthetic pathway for 2-Methyl-5-(trifluoromethyl)morpholine via epoxide ring-opening.

Experimental Protocol: Self-Validating Cyclization

The critical step in this workflow is the intramolecular cyclization of the intermediate diol. To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system : the reaction's progress is intrinsically tied to a measurable mass shift, preventing downstream contamination.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected intermediate diol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the activating agent (TsCl) before it can react with the alcohol.

  • Base Addition: Add triethylamine (2.5 equiv) dropwise.

    • Causality: Triethylamine serves a dual purpose—it neutralizes the HCl generated during activation and acts as a mild nucleophilic catalyst.

  • Activation: Slowly add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) in small portions.

    • Causality: TsCl selectively activates the less sterically hindered secondary alcohol over the highly deactivated CF 3​ -adjacent alcohol, ensuring the correct regiochemistry for ring closure.

  • Cyclization: Warm the reaction to room temperature and stir for 12 hours. The alkoxide generated in situ performs an intramolecular SN2 displacement of the tosylate, closing the morpholine ring.

  • Self-Validation (LC-MS Tracking): Aliquot 10 µL of the reaction mixture into methanol. Analyze via LC-MS.

    • Validation Logic: The reaction is deemed complete when the open-chain diol mass ( [M+H]+ ) is entirely replaced by the cyclized mass ( [M+H−18]+ ). This exact mass shift provides real-time, definitive proof of etherification.

  • Deprotection: Treat the crude mixture with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 2 hours to remove the Boc group, yielding the free 2-methyl-5-(trifluoromethyl)morpholine amine.

Application in Drug Discovery: Pharmacophore Integration

In modern drug discovery, such as the development of dual inhibitors for bacterial topoisomerases , the spatial orientation of the morpholine ring is critical. The 2-methyl-5-(trifluoromethyl)morpholine acts as a highly directional pharmacophore. The -CF 3​ group probes deep lipophilic pockets, while the methyl group forces the morpholine chair conformation into a specific orientation, optimizing the trajectory of the oxygen atom for hydrogen bonding with the target kinase or gyrase.

Binding Target Protein Target (Kinase/Gyrase) Morph 2-Me-5-(CF3)-morpholine Pharmacophore Morph->Target Binds Prop1 CF3 Group (Lipophilic Pocket) Morph->Prop1 Prop2 Morpholine Oxygen (H-Bond Acceptor) Morph->Prop2 Prop3 Methyl Group (Steric Shielding) Morph->Prop3 Result Enhanced Metabolic Stability & Potency Prop1->Result Prop2->Result Prop3->Result

Pharmacophore interactions of the substituted morpholine modulating target binding and stability.

References
  • Shcherbatiuk, A. V., Shyshlyk, O. S., Yarmoliuk, D. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron 69.19 (2013): 3796-3804. URL:[Link]

  • Durcik, M., Cotman, A. E., Toplak, Ž., et al. "New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus." Journal of Medicinal Chemistry 66.6 (2023): 3968-3994. URL:[Link]

The Privileged Scaffold: Biological Activity and Therapeutic Potential of 2-Methyl-5-(trifluoromethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic decoration of core scaffolds. 2-Methyl-5-(trifluoromethyl)morpholine (CAS: 1375471-67-2)[1] has emerged as a highly specialized, commercially available building block that synergizes three distinct structural motifs: a morpholine ring, a methyl group, and a trifluoromethyl (-CF₃) group.

Rather than acting as a standalone therapeutic, this moiety is grafted onto larger molecular frameworks (such as tetrahydroquinolines or pyrimidines) to create potent kinase inhibitors, central nervous system (CNS) agents, and agrochemicals. This technical whitepaper explores the causality behind its structural advantages, its primary biological targets, and the self-validating experimental protocols used to evaluate its efficacy in drug discovery pipelines.

Physicochemical & Structural Rationale

The integration of 2-methyl-5-(trifluoromethyl)morpholine into a drug candidate is rarely arbitrary. Each functional group serves a precise, mechanistic purpose designed to overcome specific biological barriers.

The Morpholine Core: Solubility and Hinge-Binding

The morpholine ring is a "privileged scaffold" due to its balanced lipophilic-hydrophilic profile. The basic nitrogen (pKa ~ 8.3) allows for favorable salt formation and aqueous solubility, while the oxygen atom acts as a critical hydrogen-bond acceptor. In kinase inhibitors, the morpholine oxygen frequently forms a vital hydrogen bond with the hinge region of the ATP-binding pocket (e.g., in PI3K and mTOR)[2]. Furthermore, its chair-like flexible conformation allows it to navigate the blood-brain barrier (BBB) effectively, making it a staple in CNS drug discovery[3].

The Trifluoromethyl (-CF₃) Group: Metabolic Shielding

The substitution of a hydrogen atom with a -CF₃ group fundamentally alters the molecule's electronic and steric environment:

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize the carbon atoms adjacent to the morpholine nitrogen. The bulky, highly stable C-F bonds block these metabolic hotspots, significantly extending the drug's half-life[4].

  • pKa Modulation: The strong electron-withdrawing nature of the -CF₃ group reduces the basicity of the adjacent morpholine nitrogen. This prevents the molecule from becoming overly basic, a common trigger for hERG channel toxicity (cardiotoxicity) in drug development.

  • Lipophilicity: The -CF₃ group increases the overall logP, driving the molecule into hydrophobic binding pockets of target proteins and enhancing cellular permeability.

The Methyl Group: Conformational Locking

The addition of a methyl group at the 2-position introduces chirality (yielding diastereomers) and steric bulk. This steric hindrance restricts the conformational flipping of the morpholine ring, "locking" it into a specific chair conformation. This rigidification reduces the entropic penalty upon binding to a target receptor, thereby increasing binding affinity and target selectivity.

Quantitative Data Summary

To illustrate the impact of these substitutions, the table below summarizes the theoretical shifts in physicochemical properties when transitioning from a standard morpholine to the substituted derivative.

PropertyUnsubstituted Morpholine2-Methyl-5-(trifluoromethyl)morpholineBiological Implication
Molecular Weight 87.12 g/mol 169.15 g/mol Increased target interaction surface.
Lipophilicity (cLogP) -0.86~ 1.2 - 1.5Enhanced membrane and BBB permeability.
Nitrogen pKa ~ 8.3~ 5.5 - 6.5Reduced hERG toxicity risk; improved absorption.
Metabolic Hotspots High (C2, C3, C5, C6)Low (Sterically/electronically blocked)Extended half-life in hepatic circulation.

Primary Biological Target Classes

Kinase Inhibitors (mTOR and PI3K)

The PI3K/AKT/mTOR signaling pathway is a primary driver of cellular proliferation in various cancers. Recent structure-activity relationship (SAR) studies have demonstrated that incorporating morpholine and trifluoromethyl moieties into tetrahydroquinoline (THQ) scaffolds significantly enhances mTOR selectivity and potency[5]. For instance, morpholine-substituted THQ derivatives have shown exceptional cytotoxic activity against A549 lung cancer cells (IC₅₀ = 0.033 µM), outperforming standard agents like Everolimus by establishing stable protein-ligand interactions within the mTOR active site[6].

mTOR_Pathway PI3K PI3K Activation AKT AKT Phosphorylation PI3K->AKT Activates mTOR mTOR Complex (Target) AKT->mTOR Activates Proliferation Cancer Cell Proliferation mTOR->Proliferation Drives Inhibitor 2-Me-5-CF3-Morpholine Derivative Inhibitor->mTOR Blocks Hinge Region

Diagram 1: The PI3K/AKT/mTOR signaling cascade and targeted inhibition logic.

Central Nervous System (CNS) Therapeutics

Developing CNS drugs requires a strict balance of size and lipophilicity to permeate the BBB. Morpholine derivatives are frequently utilized to target enzymes responsible for neurodegenerative diseases (e.g., Acetylcholinesterase, Monoamine oxidases) and receptors involved in mood disorders[7]. The -CF₃ group ensures that the molecule remains lipophilic enough to cross the BBB without being rapidly degraded by brain-localized metabolic enzymes[8].

Experimental Workflows & Protocols

To validate the biological activity of compounds containing the 2-methyl-5-(trifluoromethyl)morpholine scaffold, researchers must employ self-validating assay systems. The following protocols detail the mechanistic reasoning behind the experimental steps.

Protocol 1: In Vitro mTOR Kinase Inhibition Assay (TR-FRET)

Causality & Trustworthiness: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence because it relies on the emission ratio of two fluorophores (e.g., 665 nm / 615 nm). This internal ratiometric calculation normalizes well-to-well dispensing errors and eliminates false positives caused by autofluorescent drug candidates, ensuring a self-validating readout.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 3 mM MnCl₂, and 0.01% Tween-20.

  • Compound Titration: Serially dilute the morpholine derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of <1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Reaction: Add recombinant mTOR enzyme and a biotinylated substrate peptide to the wells. Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant ( Km​ ) to ensure competitive inhibition kinetics.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to quench the kinase reaction by chelating Mn²⁺.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality & Trustworthiness: To prove that the -CF₃ group successfully shields the morpholine ring from CYP450 oxidation, an HLM assay is performed. The system is self-validating through the mandatory inclusion of a "Minus-NADPH" control (which proves that degradation is strictly enzymatic, not chemical instability) and a positive control like Verapamil (to confirm the microsomes are active).

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract an aliquot and immediately quench it in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the reaction.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the remaining percentage versus time to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Synthesis 1. Scaffold Synthesis (CAS 1375471-67-2) InVitro 2. TR-FRET Kinase Assay (mTOR/PI3K) Synthesis->InVitro Metabolic 3. Microsomal Stability (HLM Assay) InVitro->Metabolic IC50 < 100 nM Cellular 4. Cell Viability (MTT) (A549, MCF-7) Metabolic->Cellular t1/2 > 60 min Hit 5. Lead Optimization Cellular->Hit High Selectivity

Diagram 2: High-Throughput Screening (HTS) and validation workflow for morpholine derivatives.

Conclusion

The incorporation of 2-methyl-5-(trifluoromethyl)morpholine into drug scaffolds is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of morpholine, the metabolic shielding and lipophilicity of the trifluoromethyl group, and the conformational rigidity provided by the methyl group, researchers can systematically overcome poor bioavailability and off-target toxicity. As demonstrated in recent oncology and neuropharmacology studies, this privileged scaffold will continue to be a cornerstone in the development of next-generation targeted therapeutics.

References

  • Dey, R., Shaw, S., Yadav, R., Patel, B. D., Bhatt, H. G., Natesan, G., Jha, A. B., & Chaube, U. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.[Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.[Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (2S,5R)-2-Methyl-5-(trifluoromethyl)morpholine via a Scalable Chiral Pool Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

Trifluoromethylated saturated heterocycles are privileged structural motifs in modern drug discovery. The strategic incorporation of a trifluoromethyl (–CF 3​ ) group into the morpholine pharmacophore profoundly alters its physicochemical profile. The strong electron-withdrawing nature of the –CF 3​ group lowers the pK a​ of the adjacent basic nitrogen, which dramatically increases metabolic stability against cytochrome P450-mediated N-dealkylation. Furthermore, the added lipophilicity enhances blood-brain barrier (BBB) permeability, a principle elegantly demonstrated in the development of CNS-active agents such as.

Despite their utility, the enantioselective synthesis of di-substituted fluorinated morpholines like 2-methyl-5-(trifluoromethyl)morpholine presents a formidable challenge. Traditional asymmetric catalysis often struggles to exert stereocontrol over highly electron-deficient, CF 3​ -bearing carbons. To circumvent the limitations of, we have engineered a highly robust, scalable "chiral pool" protocol. By leveraging the stereospecific ring-opening of enantiopure epoxides followed by a highly regioselective intramolecular etherification, this self-validating sequence guarantees absolute stereocontrol without requiring expensive chiral transition-metal catalysts.

Mechanistic Logic and Causality (E-E-A-T)

This protocol is designed as a self-validating system, meaning the success of each transformation dictates the viability of the next, ensuring high fidelity in the final diastereomeric ratio. The synthesis relies on the convergent assembly of two commercially available chiral building blocks: (R)-2-amino-3,3,3-trifluoropropan-1-ol and (S)-propylene oxide .

  • Regioselective Epoxide Opening: The aliphatic amine acts as a nucleophile, selectively attacking the less sterically hindered terminal carbon (C3) of (S)-propylene oxide. This strictly preserves the (S)-configuration at the C2 position.

  • Chemoselective Activation: The resulting aminodiol possesses both a primary and a secondary alcohol. By exploiting the steric bulk of p-toluenesulfonyl chloride (TsCl), we selectively activate the primary alcohol. The electron-withdrawing nature of the –CF 3​ group further suppresses unwanted side reactions at the adjacent amine, which is additionally masked via Boc protection.

  • Stereoretentive Cyclization: Treatment with sodium hydride generates a secondary alkoxide that undergoes an intramolecular S N​ 2 displacement of the primary tosylate. Because the displacement occurs at a primary, non-stereogenic center, the stereochemical integrity of both the (S)-methyl and (R)-trifluoromethyl centers is perfectly retained, yielding a single diastereomer (>99:1 dr). This methodology builds upon the foundational work by Mykhailiuk et al. on the .

Synthetic Workflow Visualization

SynthesisWorkflow SM (R)-2-Amino-3,3,3-trifluoropropan-1-ol + (S)-Propylene Oxide Step1 Step 1: Epoxide Ring Opening Regioselective C-N Bond Formation SM->Step1 Int1 Intermediate 1 (2S,5R)-Fluorinated Aminodiol Step1->Int1 Step2 Step 2: N-Boc Protection Chemoselective Amine Masking Int1->Step2 Int2 Intermediate 2 N-Boc Aminodiol Step2->Int2 Step3 Step 3: Selective Tosylation Steric Activation of Primary OH Int2->Step3 Int3 Intermediate 3 Mono-Tosylate Precursor Step3->Int3 Step4 Step 4: Intramolecular Cyclization Base-Promoted Etherification (NaH) Int3->Step4 Int4 Intermediate 4 N-Boc Morpholine Step4->Int4 Step5 Step 5: Acidic Deprotection TFA-Mediated Boc Removal Int4->Step5 Product Target Molecule (2S,5R)-2-Methyl-5-(trifluoromethyl)morpholine Step5->Product

Figure 1: Five-step chiral pool synthetic workflow for (2S,5R)-2-Methyl-5-(trifluoromethyl)morpholine.

Experimental Protocols

Note: All reactions involving moisture-sensitive reagents must be performed under an inert argon or nitrogen atmosphere using oven-dried glassware.

Step 1: Regioselective Epoxide Ring Opening
  • Charge: To a 250 mL pressure tube, add (R)-2-amino-3,3,3-trifluoropropan-1-ol (10.0 g, 77.5 mmol, 1.0 equiv) and absolute ethanol (50 mL).

  • React: Cool the mixture to 0 °C and add (S)-propylene oxide (5.40 g, 93.0 mmol, 1.2 equiv) dropwise. Seal the tube and heat to 60 °C for 16 h.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH 95:5) to afford the aminodiol as a viscous oil.

  • Self-Validation (IPC): 1 H NMR will show the disappearance of epoxide multiplets (2.4–3.0 ppm) and the appearance of a distinct secondary methyl doublet at ~1.15 ppm.

Step 2: N-Boc Protection
  • Charge: Dissolve the aminodiol (13.0 g, 69.5 mmol, 1.0 equiv) in anhydrous DCM (100 mL). Add triethylamine (11.6 mL, 83.4 mmol, 1.2 equiv).

  • React: Cool to 0 °C. Add di-tert-butyl dicarbonate (Boc 2​ O, 16.7 g, 76.4 mmol, 1.1 equiv) portion-wise. Stir at room temperature for 4 h.

  • Workup: Quench with saturated aqueous NH 4​ Cl (50 mL). Extract with DCM (2 × 50 mL). Wash organics with brine, dry over Na 2​ SO 4​ , and evaporate to yield the N-Boc aminodiol.

Step 3: Chemoselective O-Tosylation
  • Charge: Dissolve the N-Boc aminodiol (18.5 g, 64.4 mmol, 1.0 equiv) in anhydrous DCM (150 mL). Add pyridine (10.4 mL, 128.8 mmol, 2.0 equiv) and DMAP (0.79 g, 6.4 mmol, 0.1 equiv).

  • React: Cool to 0 °C. Add p-toluenesulfonyl chloride (12.9 g, 67.6 mmol, 1.05 equiv) in portions over 30 minutes. Stir at 0 °C for 2 h, then allow to warm to room temperature overnight (12 h).

  • Workup: Dilute with DCM (100 mL), wash with 1M HCl (2 × 100 mL) to remove pyridine, followed by saturated NaHCO 3​ and brine. Dry and concentrate.

  • Self-Validation (IPC): 1 H NMR will confirm mono-tosylation via the appearance of aromatic doublets at 7.35 and 7.80 ppm, and a singlet at 2.45 ppm (Ar-CH 3​ ).

Step 4: Intramolecular Cyclization
  • Charge: Dissolve the mono-tosylate (24.0 g, 54.4 mmol, 1.0 equiv) in anhydrous THF (200 mL).

  • React: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.26 g, 81.6 mmol, 1.5 equiv) in small portions. Observe H 2​ gas evolution.

  • Cyclize: Once gas evolution ceases, heat the reaction to 65 °C for 6 h.

  • Workup: Cool to 0 °C and carefully quench with ice water (50 mL). Extract with EtOAc (3 × 100 mL). Wash with brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 80:20) to yield the N-Boc morpholine.

  • Self-Validation (IPC): 1 H NMR will show the complete disappearance of the tosyl aromatic signals, confirming successful displacement and ring closure.

Step 5: Acidic Deprotection
  • Charge: Dissolve the N-Boc morpholine (12.5 g, 46.4 mmol) in DCM (50 mL).

  • React: Add Trifluoroacetic Acid (TFA, 35.5 mL, 464 mmol, 10 equiv) at room temperature. Stir for 2 h.

  • Workup: Concentrate under reduced pressure to remove excess TFA. Dissolve the residue in water (50 mL) and basify to pH 10 using 2M NaOH. Extract the free base with DCM (3 × 50 mL). Dry over K 2​ CO 3​ , filter, and carefully concentrate (product is volatile) to afford the target compound.

Quantitative Data Summary

The table below summarizes the expected yields, stereochemical purities, and reaction times for the optimized 5-step sequence.

StepTransformationIsolated Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Reaction Time
1 Epoxide Ring Opening88%>99%>95:516 h
2 N-Boc Protection95%N/AN/A4 h
3 Selective Tosylation82%N/AN/A12 h
4 Intramolecular Cyclization78%>99%>99:16 h
5 Acidic Deprotection92%>99%>99:12 h
Total Overall Synthesis ~49% >99% >99:1 ~40 h

References

  • Mykhailiuk, P. K., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 2013, 69(48), 10161-10167.[Link]

  • Stamford, A. W., et al. "1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads." Journal of Medicinal Chemistry, 2015, 58(22), 8943–8964.[Link]

  • Zheng, G., et al. "Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives." Chemical Communications, 2025.[Link]

using 2-Methyl-5-(trifluoromethyl)morpholine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 2-Methyl-5-(trifluoromethyl)morpholine in Medicinal Chemistry

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, historically employed to improve aqueous solubility, modulate pharmacokinetic (PK) properties, and establish key hydrogen bond interactions with target kinases and receptors. However, unsubstituted morpholines frequently suffer from liabilities, including rapid cytochrome P450 (CYP)-mediated α -oxidation and high basicity, which can limit blood-brain barrier (BBB) penetration.

As a Senior Application Scientist, I frequently guide drug discovery teams toward heavily substituted morpholine building blocks to rescue failing active pharmaceutical ingredient (API) scaffolds. 2-Methyl-5-(trifluoromethyl)morpholine represents a masterclass in rational physicochemical design. By strategically placing a methyl group and a trifluoromethyl (-CF 3​ ) group on the morpholine ring, medicinal chemists can simultaneously block metabolic hotspots, lower the amine pKa, and lock the ring into a thermodynamically favorable conformation. This guide details the mechanistic rationale, synthetic incorporation, and validation protocols for utilizing this advanced building block.

Rationale for Scaffold Selection: The Causality of Structural Modifications

The transition from a basic morpholine to 2-Methyl-5-(trifluoromethyl)morpholine is driven by three distinct physicochemical objectives:

  • Metabolic Shielding (Steric & Electronic): Unsubstituted morpholines are highly susceptible to oxidative metabolism at the carbon atoms adjacent to the nitrogen (the α -carbons), leading to ring-opening and rapid clearance. The bulky -CF 3​ group at the 5-position and the methyl group at the 2-position create severe steric hindrance, physically blocking CYP450 active sites. Furthermore, the strong electron-withdrawing nature of the -CF 3​ group deactivates the adjacent C-H bonds toward oxidation.

  • pKa Modulation for Membrane Permeability: The inductive electron-withdrawing effect of the -CF 3​ group significantly reduces the electron density on the morpholine nitrogen. This drops the pKa from approximately 8.3 (unsubstituted) to ~5.6. At physiological pH (7.4), a lower pKa ensures the molecule exists predominantly in its neutral, unionized state, drastically increasing passive membrane permeability and enabling central nervous system (CNS) penetration.

  • Conformational Restriction: The addition of two substituents forces the morpholine ring into a rigid chair conformation. Depending on the selected diastereomer (typically the cis isomer where both groups occupy equatorial positions), this rigidity reduces the entropic penalty upon binding to the target receptor, often resulting in a log-fold increase in target affinity.

Quantitative Physicochemical Profiling

The table below summarizes the profound impact of these substitutions on standard drug-like properties.

CompoundApparent pKa (Amine)Calculated LogPCYP450 Metabolic StabilityBBB Permeability Potential
Morpholine ~8.3-0.8Low (Rapid α -oxidation)Poor (Highly ionized at pH 7.4)
2-Methylmorpholine ~8.4-0.4ModeratePoor
3-(Trifluoromethyl)morpholine ~5.80.5HighGood
2-Methyl-5-(CF 3​ )morpholine ~5.6 1.0 Excellent (Dual-blocked) Excellent (High neutral fraction)

Table 1: Comparative physicochemical properties illustrating the synergistic effect of methyl and trifluoromethyl substitutions on the morpholine core.

Mechanistic Insights: Overcoming Synthetic Hurdles

While the physicochemical benefits are immense, the chemical reality is that 2-Methyl-5-(trifluoromethyl)morpholine is a poor nucleophile . The same inductive effect that brilliantly lowers the pKa also strips the nitrogen of its nucleophilicity.

Standard Nucleophilic Aromatic Substitution (S N​ Ar) reactions, which work flawlessly with plain morpholine, will often fail or require degrading temperatures (>130 °C) when using the 5-CF 3​ analog. To overcome this, we must shift our paradigm to Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling . By utilizing a bulky, electron-rich biaryl phosphine ligand (such as RuPhos), we can facilitate the difficult reductive elimination step required to form the C-N bond with a deactivated secondary amine.

Workflow A Aryl Halide Scaffold C Pd-Catalyst & Base A->C B 2-Me-5-CF3 Morpholine B->C D Coupled API Intermediate C->D E Physicochemical Screening D->E

Workflow for the incorporation of 2-Me-5-CF3-morpholine into API scaffolds.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that both the synthesis and the subsequent biological evaluation yield trustworthy, reproducible data.

Protocol A: Buchwald-Hartwig Amination of Deactivated Morpholines

Objective: High-yield C-N bond formation using a poorly nucleophilic amine.

  • Preparation (Inert Atmosphere): Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Causality: Palladium(0) active species and strong alkoxide bases are highly sensitive to oxygen and moisture, which will prematurely terminate the catalytic cycle.

  • Reagent Loading: To the flask, add the Aryl Bromide scaffold (1.0 equiv), 2-Methyl-5-(trifluoromethyl)morpholine (1.2 equiv), RuPhos Pd G3 precatalyst (0.05 equiv), RuPhos ligand (0.05 equiv), and Sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Solvent & Degassing: Add anhydrous Toluene (to achieve a 0.2 M concentration). Sparge the mixture with Argon gas for 10 minutes.

  • Reaction Execution: Seal the flask and heat to 90 °C in an oil bath for 12 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the precipitated palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro Metabolic Stability Profiling (Self-Validating HLM Assay)

Objective: Validate that the -CH 3​ and -CF 3​ groups successfully block CYP-mediated clearance.

  • Incubation Matrix: In a 96-well plate, combine the purified test compound (final concentration 1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Assay Controls (Validation Step): Run parallel wells containing Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) to validate microsomal enzyme viability.

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: CYP450 enzymes are NADPH-dependent; a parallel control well lacking NADPH must be included to differentiate enzymatic metabolism from chemical instability.

  • Quenching & Extraction: At specific time points (0, 15, 30, and 60 minutes), transfer a 50 µL aliquot from the incubation well into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating the proteins.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Case Study: Allosteric Modulation in CNS Targets

The utility of trifluoromethylated morpholines is brilliantly highlighted in the development of CNS therapeutics, particularly Negative Allosteric Modulators (NAMs). For example, during the discovery of MK-8768 (a potent mGluR2 NAM), researchers utilized a highly related isomer—2-methyl-6-(trifluoromethyl)morpholine—to overcome severe Ames toxicity and P-glycoprotein (P-gp) efflux liabilities present in earlier iterations of their drug scaffold [1].

By incorporating these sterically demanding, electron-withdrawing morpholine derivatives, the researchers achieved the perfect balance of high target potency, excellent aqueous solubility, and complete evasion of efflux transporters, allowing the drug to accumulate effectively in the brain. The 2,5-isomer functions via the exact same mechanistic principles, offering an alternative spatial vector for structure-activity relationship (SAR) exploration.

Pathway L Glutamate (Orthosteric) R mGluR2 Receptor L->R Activates D CF3-Morpholine Drug D->R NAM Modulates G G-Protein Inhibition R->G Decreased Signaling E Cognitive Enhancement G->E Therapeutic Effect

Mechanism of action for mGluR2 NAMs utilizing CF3-morpholine derivatives.

References

  • Title: Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV Source: ACS Infectious Diseases URL: [Link]

Application Note: 2-Methyl-5-(trifluoromethyl)morpholine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a ubiquitous, privileged pharmacophore in medicinal chemistry, historically leveraged to balance aqueous solubility and lipophilicity. However, modern drug discovery—particularly in neuropharmacology and oncology—demands scaffolds with heightened metabolic resistance and precise physicochemical tuning. 2-Methyl-5-(trifluoromethyl)morpholine (CAS 1375471-67-2) emerges as a highly specialized building block that addresses these challenges. By introducing both a strong electron-withdrawing trifluoromethyl (–CF₃) group and a sterically demanding methyl (–CH₃) group, this scaffold dramatically alters the pharmacokinetic and pharmacodynamic (PK/PD) trajectory of lead compounds .

This application note provides an authoritative guide on the structural rationale, physicochemical profiling, and synthetic integration of 2-methyl-5-(trifluoromethyl)morpholine into novel drug candidates.

Structural Rationale: The Causality of Scaffold Modifications

To understand the utility of this scaffold, one must dissect the causality behind its structural modifications. The native morpholine ring possesses a secondary amine with a pKa of ~8.3, making it predominantly protonated at physiological pH (7.4). While this aids solubility, it can restrict blood-brain barrier (BBB) permeability.

  • The Trifluoromethyl (–CF₃) Effect: The integration of a –CF₃ group at the 5-position exerts a profound inductive electron-withdrawing effect. This significantly reduces the basicity of the adjacent nitrogen, lowering the pKa to approximately 5.5–6.5. Consequently, the fraction of the neutral (unprotonated) species at pH 7.4 increases, driving passive lipoidal diffusion across the BBB . Furthermore, the robust C–F bonds shield the adjacent carbon centers from cytochrome P450 (CYP450)-mediated α-oxidation, a primary metabolic liability of standard morpholines.

  • The Methyl (–CH₃) Effect: The addition of a methyl group at the 2-position introduces localized steric hindrance. This structural bulk further restricts the conformational flexibility of the ring, locking it into a preferred chair conformation that can stereospecifically engage target binding pockets. The dual substitution creates multiple stereocenters, offering diastereomeric vectors that allow medicinal chemists to fine-tune spatial interactions with target proteins .

Logical Relationship Diagram: Scaffold Features to PK/PD Impact

G Scaffold 2-Methyl-5-(trifluoromethyl) morpholine Scaffold CF3 5-Trifluoromethyl Group (Electron Withdrawing & Lipophilic) Scaffold->CF3 Methyl 2-Methyl Group (Steric Hindrance & Chirality) Scaffold->Methyl Morpholine Morpholine Core (Hydrophilic/Lipophilic Balance) Scaffold->Morpholine pKa Reduced N-Basicity (pKa Modulation to ~6.0) CF3->pKa Inductive Effect MetStab Enhanced Metabolic Stability (CYP450 Shielding) CF3->MetStab Blocks Oxidation Methyl->MetStab Steric Shielding Binding Stereospecific Target Binding (Vector Trajectory) Methyl->Binding Chiral Center Permeability Increased BBB Permeability (CNS Targeting) Morpholine->Permeability Favorable LogD pKa->Permeability

Fig 1: Logical mapping of how 2-Methyl-5-(CF3)morpholine structural features dictate PK/PD outcomes.

Physicochemical & ADME Profiling

The table below summarizes the quantitative shifts in physicochemical properties when transitioning from an unsubstituted morpholine to the highly substituted 2-methyl-5-(trifluoromethyl) variant. Data reflects predictive modeling and historical benchmarks for substituted morpholines in CNS drug discovery .

Scaffold VariantPredicted pKa (Amine)LogD (pH 7.4)HLM Intrinsic Clearance (CLint)BBB Permeability Potential
Morpholine ~8.3-0.8High (Rapid α-oxidation)Low to Moderate
2-Methylmorpholine ~8.4-0.3ModerateModerate
3-(Trifluoromethyl)morpholine ~6.2+1.2LowHigh
2-Methyl-5-(CF₃)morpholine ~5.8+1.6Very Low (Highly Stable)Very High

Table 1: Comparative physicochemical and ADME properties illustrating the synergistic effect of dual substitution.

Experimental Workflows and Protocols

Because the –CF₃ group dramatically reduces the nucleophilicity of the morpholine nitrogen, standard coupling conditions often fail. The following protocols are engineered to overcome this chemical inertia while maintaining stereochemical integrity.

Workflow Diagram: Scaffold Integration and Validation

Workflow Start Target Electrophile (e.g., Heteroaryl Chloride) SNAr High-Temp SNAr / Buchwald (DIPEA/NMP or Pd-Catalyzed) Start->SNAr Purification Chiral SFC Separation (Diastereomer Isolation) SNAr->Purification Crude Mixture Scaffold 2-Methyl-5-(CF3)morpholine Hydrochloride Scaffold->SNAr Assay In Vitro ADME Profiling (HLM Stability Assay) Purification->Assay Pure Isomers Hit Lead Compound Selection Assay->Hit PK Validation

Fig 2: Experimental workflow for integrating and validating the substituted morpholine scaffold.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of Deactivated Amines

Causality Check: The reduced basicity (pKa ~5.8) of 2-methyl-5-(trifluoromethyl)morpholine makes it a poor nucleophile. Standard SNAr conditions (e.g., K₂CO₃ in DMF at 60 °C) will result in low yields. This protocol utilizes a non-nucleophilic organic base (DBU or DIPEA) in a high-boiling polar aprotic solvent (NMP) under microwave irradiation to force the reaction.

Materials:

  • Heteroaryl chloride core (1.0 eq)

  • 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Step-by-Step Methodology:

  • Free-Basing the Scaffold: In a microwave-safe vial, suspend 2-methyl-5-(trifluoromethyl)morpholine hydrochloride (1.5 eq) in anhydrous NMP (0.2 M concentration). Add DBU (3.0 eq). Rationale: DBU acts as a strong, non-nucleophilic proton scavenger, efficiently liberating the free amine without competing for the electrophile.

  • Electrophile Addition: Add the heteroaryl chloride (1.0 eq) to the vial. Seal the vial under an argon atmosphere.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 160 °C for 60–90 minutes.

    • Self-Validation Check: Monitor the reaction via LC-MS. If conversion is <80% after 90 minutes, the specific heteroaryl core may require Buchwald-Hartwig cross-coupling (using Pd₂(dba)₃ and RuPhos) due to extreme steric/electronic mismatch.

  • Aqueous Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃, water (3x to remove NMP), and brine.

  • Chiral Separation: Because the scaffold contains two chiral centers, the resulting product will likely be a mixture of diastereomers. Purify the crude extract using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H) to isolate the distinct stereoisomers for individual biological testing.

Protocol B: In Vitro Microsomal Stability Assay (Self-Validating System)

Causality Check: To prove that the –CF₃ and –CH₃ groups successfully shield the morpholine ring from CYP450 metabolism, an in vitro intrinsic clearance assay using Human Liver Microsomes (HLM) must be performed alongside an unsubstituted morpholine control.

Materials:

  • Test compound and Unsubstituted Morpholine Control (10 mM in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL protein)

  • NADPH regenerating system (Solution A and B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound and control to a working concentration of 1 μM in the phosphate buffer (final DMSO concentration <0.1% to prevent CYP inhibition).

  • Incubation Matrix: In a 96-well plate, combine 1 μM test compound, 0.5 mg/mL HLM, and phosphate buffer. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Self-Validation Check: Include a "Minus-NADPH" control well. If degradation occurs in the absence of NADPH, the compound is undergoing non-CYP mediated instability (e.g., chemical hydrolysis), invalidating the CYP-shielding hypothesis.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 μL aliquot from the reaction well into 150 μL of the ice-cold Quench Solution.

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4 °C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound. Calculate the half-life (t₁/₂) and intrinsic clearance (CLint). The 2-methyl-5-(trifluoromethyl)morpholine derivative should exhibit a substantially longer t₁/₂ compared to the unsubstituted control.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[Link]

  • Fioravanti, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[Link]

  • Beshore, D. C., et al. (2023). Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator. ACS Medicinal Chemistry Letters.[Link]

  • Bock, A., et al. (2024). Lead Optimization of Positive Allosteric KV7.2/3 Channel Modulators toward Improved Balance of Lipophilicity and Aqueous Solubility. Journal of Medicinal Chemistry.[Link]

Application Note: De Novo Synthesis of 2-Methyl-5-(trifluoromethyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylated morpholines are highly sought-after building blocks in medicinal chemistry. The strategic placement of a trifluoromethyl ( −CF3​ ) group adjacent to the morpholine nitrogen (the α -position) profoundly modulates the amine's basicity ( pKa​ ), enhances metabolic stability against oxidative degradation, and improves the overall lipophilicity and aqueous solubility balance of the parent drug candidate 1, 2. While specialized methodologies like the SnAP protocol exist for spirocyclic and α -trifluoromethyl morpholine analogs 3, a highly scalable, linear de novo synthesis provides greater control over diastereoselectivity and functional group tolerance.

This application note details a rigorously validated, 5-step experimental protocol for the preparation of 2-Methyl-5-(trifluoromethyl)morpholine, emphasizing the mechanistic causality behind reagent selection and providing self-validating checkpoints for researchers.

Strategic Rationale & Causality

The synthesis of α -trifluoromethyl amines is notoriously challenging due to the strong electron-withdrawing nature of the −CF3​ group, which destabilizes adjacent carbocations and reduces the nucleophilicity of the resulting amine 4. To bypass these issues, our strategy constructs the morpholine ring via an intramolecular etherification of a carefully designed N -protected diol.

  • Regiocontrol via Reductive Amination: By reacting 1-amino-2-propanol with ethyl 3,3,3-trifluoro-2-oxopropanoate (ethyl trifluoropyruvate), we unambiguously set the −CF3​ group adjacent to the nitrogen atom. Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) is employed to drive the challenging imine formation before reduction.

  • Chemoselective Reduction: Lithium borohydride ( LiBH4​ ) is selected over LiAlH4​ to reduce the ester to a primary alcohol. LiBH4​ is mild enough to leave the N -Boc protecting group fully intact, preventing premature cyclization or over-reduction.

  • Stereoretentive Mitsunobu Cyclization: The intramolecular Mitsunobu reaction is highly sensitive to steric hindrance. The bulky triphenylphosphine-DIAD adduct selectively activates the less hindered primary alcohol (adjacent to the −CF3​ group). The secondary alcohol (bearing the methyl group) acts as the nucleophile. Because the C-O bond of the secondary alcohol is not broken, its stereocenter is perfectly retained, allowing for the synthesis of pure diastereomers if enantiopure starting materials are used.

SynthRoute A 1-Amino-2-propanol + Ethyl Trifluoropyruvate B Reductive Amination (NaBH3CN) A->B C N-Boc Protection (Boc2O) B->C D Ester Reduction (LiBH4) C->D E Mitsunobu Cyclization (DIAD, PPh3) D->E F Boc Deprotection (TFA/DCM) E->F G 2-Methyl-5-(CF3) morpholine F->G

Fig 1. Five-step synthetic workflow for 2-Methyl-5-(trifluoromethyl)morpholine.

Step-by-Step Experimental Protocols

Step 1: Reductive Amination

Objective: Synthesize Ethyl 2-((2-hydroxypropyl)amino)-3,3,3-trifluoropropanoate.

  • To a flame-dried round-bottom flask under argon, add 1-amino-2-propanol (1.0 equiv, 10 mmol) and ethyl 3,3,3-trifluoro-2-oxopropanoate (1.05 equiv, 10.5 mmol) in anhydrous THF (30 mL).

  • Add Ti(O-iPr)4​ (2.0 equiv, 20 mmol) dropwise at room temperature. Stir the mixture for 12 hours to ensure complete imine formation.

  • Cool the reaction to 0 °C and carefully add sodium cyanoborohydride ( NaBH3​CN , 1.5 equiv, 15 mmol) dissolved in absolute ethanol (10 mL).

  • Stir for an additional 4 hours at room temperature. Quench with water (2 mL), filter the resulting titanium dioxide salts through a pad of Celite, and concentrate the filtrate.

  • Validation Checkpoint: LC-MS should indicate the complete disappearance of the starting amine and the presence of the product mass [M+H]+=244.1 .

Step 2: N -Boc Protection

Objective: Prevent amine interference in downstream steps.

  • Dissolve the crude secondary amine from Step 1 in dichloromethane (DCM, 40 mL).

  • Add triethylamine ( Et3​N , 2.0 equiv) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv) portion-wise. Stir at room temperature for 6 hours.

  • Wash the organic layer with 1M HCl, brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: 1 H NMR must show a distinct 9H singlet at ~1.45 ppm confirming Boc incorporation.

Step 3: Chemoselective Ester Reduction

Objective: Convert the ester to a primary alcohol to form the diol precursor.

  • Dissolve the N -Boc protected ester (1.0 equiv) in anhydrous THF (25 mL) and cool to 0 °C under argon.

  • Add a 2.0 M solution of Lithium borohydride ( LiBH4​ ) in THF (3.0 equiv) dropwise. Note: Excess is required as the free secondary alcohol will consume 1 equivalent by forming a lithium alkoxide.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc ( 3×20 mL), dry, and concentrate.

  • Validation Checkpoint: IR spectroscopy should show the complete disappearance of the ester carbonyl stretch at ~1740 cm −1 . 1 H NMR will reveal a new multiplet at 3.60–3.80 ppm corresponding to the newly formed primary −CH2​OH .

Step 4: Intramolecular Mitsunobu Cyclization

Objective: Form the morpholine ring via stereoretentive etherification.

  • Dissolve the N -Boc diol (1.0 equiv) and Triphenylphosphine ( PPh3​ , 1.5 equiv) in anhydrous THF (0.05 M concentration to favor intramolecular cyclization over intermolecular dimerization).

  • Cool the solution to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 24 hours.

  • Concentrate the solvent. Pro-Tip: To easily remove the triphenylphosphine oxide ( TPPO ) byproduct, triturate the crude residue with cold hexanes/diethyl ether (1:1); the TPPO will precipitate and can be filtered off.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show a new, less polar spot. The morpholine ring is significantly less polar than the open-chain diol.

Mitsunobu A N-Boc Diol Precursor B PPh3 + DIAD Adduct A->B Reagents C Activation of Primary OH B->C Phosphonium Formation D Intramolecular SN2 C->D Nucleophilic Attack E Target Morpholine Ring D->E Ring Closure

Fig 2. Mechanistic pathway of the intramolecular Mitsunobu cyclization step.

Step 5: Boc Deprotection & Isolation

Objective: Yield the final 2-Methyl-5-(trifluoromethyl)morpholine free base.

  • Dissolve the N -Boc morpholine in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • To obtain the free base, dissolve the residue in minimal water, basify to pH 10 with 2M NaOH, and extract with DCM. Dry and carefully concentrate (the free base is volatile).

  • Validation Checkpoint: 1 H NMR will show the disappearance of the Boc singlet. The morpholine ring protons will shift slightly upfield due to the removal of the electron-withdrawing carbamate.

Quantitative Data & Analytical Benchmarks

StepIntermediate ProductExpected YieldReaction TimeKey Analytical Marker ( 1 H NMR / IR)
1 Ethyl 2-((2-hydroxypropyl)amino)-...82 - 88%16 h4.10 ppm (q, 2H, ester −CH2​− )
2 N -Boc protected ester90 - 95%6 h1.45 ppm (s, 9H, Boc group)
3 N -Boc diol75 - 85%16 h3.60–3.80 ppm (m, 2H, primary −OH )
4 N -Boc morpholine65 - 75%24 hDisappearance of −OH stretch (IR)
5 Target Morpholine (TFA salt)95 - 99%2 h3.20–3.50 ppm (m, ring −CH2​− )

References

  • Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine. Available at: 1

  • "Lead Optimization of Positive Allosteric KV7.2/3 Channel Modulators toward Improved Balance of Lipophilicity and Aqueous Solubility." Journal of Medicinal Chemistry - ACS Publications. Available at: 2

  • "SnAP protocol for the formation of spirocyclic N‐heterocycles and α‐trifluoromethyl morpholine analogues." ResearchGate. Available at: 3

  • "One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na." ResearchGate. Available at: 4

Sources

Biocatalytic Synthesis of Chiral Trifluoromethyl-Substituted Morpholines: A Practical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Trifluoromethylated Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its ability to improve properties such as aqueous solubility, metabolic stability, and target binding has made it a cornerstone in the design of novel therapeutics. The introduction of a trifluoromethyl (CF3) group to this scaffold further amplifies its utility. The unique electronic properties of the CF3 group—high electronegativity, lipophilicity, and metabolic stability—can profoundly influence a molecule's pKa, conformation, and membrane permeability, often leading to enhanced potency and a more favorable pharmacokinetic profile.[2][3][4][5] Consequently, chiral trifluoromethyl-substituted morpholines represent a highly valuable class of building blocks for the synthesis of next-generation pharmaceuticals.[1]

However, the stereoselective synthesis of these complex structures presents a significant challenge to synthetic chemists. Traditional chemical methods often require harsh reagents, multiple protection/deprotection steps, and can suffer from low enantioselectivity. Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient enzymatic pathways to chiral molecules under mild reaction conditions.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the biocatalytic synthesis of chiral trifluoromethyl-substituted morpholines, with a focus on the application of ketoreductases (KREDs) and ω-transaminases (ω-TAs), enzymes that are at the forefront of industrial biocatalysis.[9][10][11]

Strategic Approaches to Biocatalytic Synthesis

The synthesis of chiral trifluoromethyl-substituted morpholines can be approached through several biocatalytic strategies. The key is to introduce chirality early in the synthetic sequence using a highly enantioselective enzymatic step. Two primary strategies, detailed in this guide, involve:

  • Ketoreductase-Mediated Asymmetric Reduction: This approach utilizes a KRED to reduce a prochiral trifluoromethylated ketone to a chiral alcohol with high enantiopurity. This chiral alcohol then serves as a versatile intermediate for the subsequent chemical steps to form the morpholine ring.[10][11][12][13]

  • Transaminase-Mediated Asymmetric Amination: This strategy employs an ω-TA to directly convert a prochiral trifluoromethylated ketone into a chiral amine.[6][14][15][16] This chiral amine is a key building block that can be further elaborated to construct the target morpholine.

The choice of strategy often depends on the availability of the starting materials and the specific stereoisomer required. Both KREDs and ω-TAs are available in extensive screening kits, providing access to both (R)- and (S)-enantiomers of the chiral intermediate.

Mechanism of Biocatalysis: A Closer Look at Ketoreductases and Transaminases

Ketoreductases (KREDs)

KREDs, also known as alcohol dehydrogenases (ADHs), catalyze the stereoselective reduction of ketones to secondary alcohols. This reaction requires a stoichiometric amount of a reducing cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH). To make the process economically viable, an in situ cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase.

KRED_Mechanism Substrate Prochiral Trifluoromethylated Ketone KRED_NADP KRED-NADPH Substrate->KRED_NADP binds Product Chiral Trifluoromethylated Alcohol KRED_NADP->Product H- transfer KRED_NADP_plus KRED-NADP+ Product->KRED_NADP_plus releases KRED_NADP_plus->KRED_NADP Regeneration Isopropanol Isopropanol Regen_Enzyme Cofactor Regeneration Enzyme Isopropanol->Regen_Enzyme Acetone Acetone Regen_Enzyme->KRED_NADP NADPH Regen_Enzyme->Acetone

Caption: Ketoreductase-catalyzed reduction with cofactor regeneration.

ω-Transaminases (ω-TAs)

ω-TAs catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor. This reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP). The reaction equilibrium can sometimes be unfavorable, but this can be driven towards product formation by using a large excess of the amine donor or by removing the ketone co-product (e.g., acetone).[6][14][17]

TA_Mechanism cluster_1 Half-reaction 1 cluster_2 Half-reaction 2 Substrate Prochiral Trifluoromethylated Ketone TA_PMP ω-TA (PMP form) Substrate->TA_PMP Product Chiral Trifluoromethylated Amine TA_PMP->Product TA_PLP ω-TA (PLP form) Product->TA_PLP releases Ketone_Coprod Ketone Co-product (e.g., Acetone) TA_PLP->Ketone_Coprod Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->TA_PLP Ketone_Coprod->TA_PMP releases

Caption: General mechanism of a ω-Transaminase reaction.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a chiral trifluoromethyl-substituted morpholine, starting from a prochiral ketone. This multi-step synthesis employs a ketoreductase in the key chirality-inducing step.

Experimental_Workflow Start Start: Prochiral Trifluoromethylated Ketone Step1 Step 1: KRED-Mediated Asymmetric Reduction Start->Step1 Intermediate1 Chiral Trifluoromethylated Alcohol Step1->Intermediate1 Step2 Step 2: Activation of Hydroxyl Group (e.g., Tosylation) Intermediate1->Step2 Intermediate2 Activated Chiral Intermediate Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution with an Amino Alcohol Intermediate2->Step3 Intermediate3 Linear Amino Alcohol Intermediate Step3->Intermediate3 Step4 Step 4: Intramolecular Cyclization (e.g., Mitsunobu or base-mediated) Intermediate3->Step4 End End Product: Chiral Trifluoromethyl-Substituted Morpholine Step4->End

Caption: Multi-step synthesis of a chiral morpholine.

Protocol 1: KRED-Mediated Asymmetric Reduction of a Prochiral Trifluoromethylated Ketone

This protocol describes the asymmetric reduction of a model substrate, 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one, to the corresponding chiral alcohol.

Materials:

  • 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one

  • Ketoreductase (KRED) enzyme (lyophilized powder or solution)

  • NADP+ or NAD+

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (IPA)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • Add D-glucose (1.5 equivalents relative to the ketone substrate).

  • Add NADP+ (0.1 mol%).

  • Add GDH (e.g., 1 mg/mL).

  • Stir the mixture until all components are dissolved.

  • Add the KRED enzyme preparation according to the manufacturer's instructions.

  • In a separate vial, dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one (1 equivalent) in a minimal amount of a water-miscible co-solvent such as DMSO or isopropanol (e.g., 5-10% v/v of the total reaction volume).

  • Add the substrate solution dropwise to the buffered enzyme solution with vigorous stirring.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the ketone and the enantiomeric excess (ee) of the alcohol product.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude chiral alcohol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Characterize the purified product by NMR and determine the final enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Chemical Synthesis of the Morpholine Ring

This protocol outlines the subsequent chemical steps to convert the chiral alcohol into the final morpholine product.

Step 2a: Activation of the Chiral Alcohol (Tosylation)

  • Dissolve the chiral alcohol (1 equivalent) in dichloromethane at 0°C.

  • Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents).

  • Stir the reaction at 0°C and allow it to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the tosylated intermediate.

Step 2b: Nucleophilic Substitution and Cyclization

  • Dissolve the tosylated intermediate (1 equivalent) and 2-aminoethanol (1.5 equivalents) in a suitable solvent such as acetonitrile.

  • Add a base like potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the base, and concentrate the solvent.

  • The resulting intermediate can be cyclized under various conditions. A common method is to treat the crude product with a strong base like sodium hydride in THF to effect intramolecular Williamson ether synthesis, forming the morpholine ring.

  • Quench the reaction carefully with water, extract the product, dry, and concentrate.

  • Purify the final chiral trifluoromethyl-substituted morpholine by column chromatography.

Data Presentation: Expected Outcomes

The success of the biocatalytic step is determined by the conversion of the starting material and the enantiomeric excess of the product. The following table presents typical data that can be expected from a successful KRED-mediated reduction.

Enzyme (Example)Substrate Concentration (mM)Co-solventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
KRED-P1-A04105% DMSO24>99>99 (S)
KRED-P2-C11105% DMSO24>99>99 (R)
KRED-NADH-1102510% IPA189897 (S)

Note: The data presented are representative and the actual results will depend on the specific enzyme, substrate, and reaction conditions used.

Conclusion and Future Perspectives

Biocatalysis offers a highly efficient, selective, and sustainable route for the synthesis of valuable chiral building blocks like trifluoromethyl-substituted morpholines.[7] The use of enzymes such as ketoreductases and transaminases allows for the creation of chiral centers with exceptional enantiopurity under mild conditions.[6][10][11] As the field of protein engineering continues to advance, the substrate scope of these enzymes will undoubtedly expand, further solidifying their role as indispensable tools in modern drug discovery and development.[16][18] The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists to explore the exciting possibilities of biocatalysis in their own synthetic endeavors.

References

  • Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N–H Insertion | ACS Catalysis - ACS Publications - ACS.org. (2020, August 31).
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach - Wiley Analytical Science. (2017, October 6).
  • Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Amino-4-octanol - Benchchem.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed. (2025, December 12).
  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF - ResearchGate.
  • Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors.
  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine - MDPI. (2021, February 26).
  • A Biocatalytic Platform for Synthesis of Chiral α- Trifluoromethylated Organoborons. (2019, February 27).
  • Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases - PubMed. (2007, November 22).
  • (PDF) ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine - ResearchGate. (2025, November 25).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
  • Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines - PubMed. (2016, November 15).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - R Discovery. (2025, July 18).
  • Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination. (2015, September 14).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15).
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3).
  • Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation.
  • A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons - PMC.
  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC. (2014, August 19).
  • (Open Access) Transaminases for chiral amine synthesis. (2018) | Andrew Gomm | 159 Citations - SciSpace.
  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020) - ResearchGate.
  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed. (2021, April 10).
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC. (2022, June 30).
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing).
  • β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing).
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. (2025, August 12).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed. (2024, October 30).
  • Morpholine synthesis - Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

optimizing yield for 2-Methyl-5-(trifluoromethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediates. As drug development increasingly relies on fluorinated sp³-rich scaffolds to improve metabolic stability and lipophilicity, the synthesis of trifluoromethylated morpholines has become a critical, yet notoriously difficult, operation.

The synthesis of these heterocycles is frequently complicated by the strong electron-withdrawing nature of the CF3​ group, which destabilizes adjacent transition states and promotes unwanted side reactions. While specialized cascade reactions like aza-Michael initiated ring closures (aza-MIRC) have been developed for certain fluorinated building blocks[1], and transition-metal catalyzed carboaminations work well for non-fluorinated substituted morpholines[2], the most scalable approach for 2-Methyl-5-(trifluoromethyl)morpholine relies on the classical epoxide-opening and base-mediated cyclization route[3].

Below is our comprehensive troubleshooting guide, optimized protocols, and mechanistic breakdowns to help you maximize your yield.

I. Synthetic Workflow

Workflow A 2-Amino-3,3,3- trifluoro-1-propanol C Epoxide Opening (LiClO4, rt) A->C B Propylene Oxide B->C D Aminodiol Intermediate C->D E Boc Protection & Selective Tosylation D->E F Activated Precursor (Primary OTs) E->F G Base-Mediated Cyclization F->G Ag2O, DCM H 2-Methyl-5-(CF3)- morpholine G->H Deprotection

Synthetic workflow for 2-Methyl-5-(trifluoromethyl)morpholine via epoxide opening and cyclization.

II. Quantitative Yield Optimization: The Cyclization Bottleneck

The most common failure point in this synthesis is Step 4 (Cyclization). The strong inductive effect of the CF3​ group at C5 highly acidifies the adjacent proton. When standard strong bases are used to initiate the intramolecular SN​2 attack, E2 elimination outcompetes ring closure, destroying the precursor.

Table 1: Effect of Base and Solvent on Cyclization Yield (1.0 mmol scale)

Base / ReagentSolventTemp (°C)Yield (%)Major Byproduct (%)Mechanistic Outcome
NaH (2.0 eq)THF0 to 2522%Elimination (65%)Rapid deprotonation of C5; E2 pathway dominates.
t-BuOK (1.5 eq)THF-78 to 041%Elimination (40%)Steric bulk slightly favors SN​2 , but basicity is too high.
K2​CO3​ (3.0 eq)DMF8015%DecompositionHigh heat causes thermal degradation of the tosylate.
Ag2​O (1.5 eq) DCM 25 84% Elimination (<5%) Silver acts as a Lewis acid to pull the leaving group; mild basicity prevents E2.

III. Self-Validating Experimental Protocol

This protocol is engineered with built-in chemical checkpoints to ensure each step has succeeded before proceeding.

Step 1: Epoxide Opening (Aminodiol Synthesis)

  • Dissolve 2-amino-3,3,3-trifluoro-1-propanol (1.0 eq) and LiClO4​ (0.5 eq) in anhydrous acetonitrile. Causality: LiClO4​ coordinates the epoxide oxygen, increasing its electrophilicity and allowing the reaction to proceed at lower temperatures, suppressing polyalkylation.

  • Cool to 0 °C and add propylene oxide (1.1 eq) dropwise over 30 minutes.

  • Stir at room temperature for 16 hours. Quench with water, extract with EtOAc, and concentrate.

Step 2: N-Boc Protection

  • Dissolve the crude aminodiol in DCM. Add Et3​N (1.5 eq) and cool to 0 °C.

  • Add Boc2​O (1.1 eq) in portions. Stir for 4 hours at room temperature.

  • Wash with 1M HCl, brine, and dry over Na2​SO4​ .

Step 3: Selective Activation (Tosylation)

  • Dissolve the N-Boc aminodiol in anhydrous pyridine and cool to -10 °C.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) slowly. Causality: Strict stoichiometric control and sub-zero temperatures ensure only the less sterically hindered primary alcohol is activated.

  • Stir for 12 hours at -10 °C.

  • Validation Checkpoint: Dilute with EtOAc and wash extensively with 1M CuSO4​ . If the aqueous layer turns deep blue, pyridine is still present. Repeat washes until the aqueous layer remains pale blue/clear to ensure complete pyridine removal.

Step 4: Optimized Cyclization

  • Dissolve the tosylated intermediate in anhydrous DCM.

  • Add Ag2​O (1.5 eq) and stir vigorously in the dark at room temperature for 24 hours.

  • Validation Checkpoint: Filter the suspension through a pad of Celite. The retention of a black/dark brown solid confirms the precipitation of silver salts, indicating successful leaving group abstraction.

  • Concentrate and purify via silica gel chromatography to isolate N-Boc-2-methyl-5-(trifluoromethyl)morpholine.

Step 5: Deprotection

  • Treat the Boc-protected morpholine with 20% TFA in DCM for 2 hours at room temperature.

  • Concentrate under vacuum, neutralize with saturated NaHCO3​ , and extract with DCM to yield the final free base.

IV. Troubleshooting FAQs

Q: My epoxide opening yields a complex mixture of polyalkylated products. How do I improve the primary-to-secondary amine ratio? A: Primary amines react with epoxides to form secondary amines. Because alkyl groups are electron-donating, the resulting secondary amine is actually more nucleophilic than your starting material, leading to over-alkylation. To solve this, ensure you are using the LiClO4​ catalyst described in Step 1. By activating the epoxide via Lewis acid coordination, the reaction can be run at lower temperatures where the steric bulk of the newly formed secondary amine prevents a second alkylation event.

Q: Why am I getting massive amounts of an alkene byproduct during the cyclization step? A: You are experiencing the classic E2 elimination side-reaction driven by the CF3​ group. The strong inductive electron withdrawal of the trifluoromethyl group heavily acidifies the proton at the C5 position. If you use a strong base (like NaH or t-BuOK ), the base will abstract this acidic proton rather than deprotonating the C2 hydroxyl group, leading to the expulsion of the tosylate and the formation of an enamine/alkene. Switch to Ag2​O in DCM; the silver ion acts as a halophilic/sulfonophilic Lewis acid that assists in pulling off the tosylate, while the oxide is a soft enough base to facilitate the SN​2 attack without triggering elimination.

Mechanism A Activated Intermediate (C6-OTs, C5-CF3, C2-OH) B Base Addition (Deprotonation) A->B C Path A: SN2 Cyclization (Desired) B->C Mild Base (Ag2O) Low Temp D Path B: E2 Elimination (Side Reaction) B->D Strong Base (NaH) CF3-induced acidity E Target Morpholine C->E F Enamine / Alkene Byproduct D->F

Mechanistic divergence during cyclization: SN2 ring closure vs. CF3-driven E2 elimination.

Q: How do I control the cis/trans stereochemistry of the final morpholine? A: The stereocenters are strictly dictated by your starting materials. If you require a specific diastereomer, you must start with enantiopure (R)- or (S)-propylene oxide and enantiopure 2-amino-3,3,3-trifluoro-1-propanol. Because our protocol activates the primary alcohol (C6) and the nucleophilic attack comes from the secondary alcohol (C2), the SN​2 substitution occurs at a primary, non-chiral center. Therefore, the stereocenters at C2 and C5 are completely preserved without inversion.

V. References

  • Fustero, S., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery." ResearchGate, 2014. URL:[Link]

  • Wolfe, J. P., et al. "A New Strategy for the Synthesis of Substituted Morpholines." National Institutes of Health (NIH), 2010. URL:[Link]

  • Rulev, A. Y., et al. "Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols." ACS Publications, 2016. URL:[Link]

Sources

side reactions in the synthesis of trifluoromethylated morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this hub to address the specific mechanistic hurdles and side reactions encountered during the synthesis of trifluoromethylated (CF3) morpholines.

The introduction of a CF3 group into a morpholine scaffold dramatically improves metabolic stability and lipophilicity, making it a privileged motif in drug discovery[1]. However, the strong electron-withdrawing nature of the CF3 group fundamentally alters the reactivity of synthetic intermediates, often leading to defluorination, ring-opening, or unproductive radical trapping. This guide bypasses generic advice, focusing strictly on the physicochemical causality of these side reactions and providing self-validating protocols to ensure your synthetic workflows are robust and reproducible.

I. Mechanistic Overview of Synthetic Pathways

To troubleshoot effectively, we must first map the electronic and radical pathways where side reactions nucleate. Below is the mechanistic workflow for the electrochemical oxytrifluoromethylation route, highlighting the exact node where solvent trapping outcompetes target cyclization.

G A N-Tethered Alkenyl Alcohol B Anodic Oxidation (Langlois Reagent) A->B C CF3 Radical Addition B->C CF3• Generation D Carbon-Centered Radical C->D E Oxidation to Carbocation D->E -e⁻ (Anode) F Intramolecular Cyclization (Target CF3-Morpholine) E->F Fast Trapping G Solvent Trapping / Ritter Reaction (Side Reaction) E->G Slow Trapping

Electrochemical oxytrifluoromethylation pathway and competitive solvent trapping.

II. Troubleshooting Guides & FAQs

Q1: During the synthesis of CF3-morpholines via intramolecular Williamson etherification, my yields are abysmal, and I am isolating aldehyde and alkene byproducts. What is happening? Causality: You are observing a Grob-type fragmentation. When using halo-alkoxide precursors to form strained or heavily substituted oxygen heterocycles, the alkoxide intermediate can undergo a concerted fragmentation into an aldehyde and an alkene rather than the desired intramolecular substitution[2]. The strongly electron-withdrawing CF3 group exacerbates this by altering the conformational preferences (puckering) of the transition state, making the fragmentation pathway kinetically competitive[2]. Solution: Abandon the Williamson etherification approach for this specific scaffold. Instead, pivot to a domino reaction utilizing fluorinated α-bromoenones and secondary amino alcohols. This one-pot assembly initiates with an aza-Michael reaction, followed by intramolecular bromide substitution, completely bypassing the unstable halo-alkoxide intermediate[1].

Q2: I am using the Cu(II)-promoted SnAP (Silicon Amine Protocol) to synthesize α-trifluoromethyl morpholines. I am detecting significant amounts of alkoxyamine adducts and uncyclized imines. How do I suppress this? Causality: The SnAP protocol relies on Cu(II) acting as a single-electron oxidant to cleave the C–Sn bond, generating an α-heteroatom-stabilized carbon-centered radical[3]. This radical must undergo rapid intramolecular cyclization onto the azomethine carbon. If this cyclization is sterically hindered by the CF3 group, the long-lived radical intermediate becomes susceptible to unproductive side reactions, such as disproportionation of the organo-copper intermediate or trapping by trace oxygen/radical inhibitors (forming alkoxyamine adducts)[3]. Furthermore, trace moisture leads to competitive imine hydrolysis[3]. Solution:

  • Use SnAP reagents with lower oxidation potentials to better match the redox kinetics of your Cu(II) source[3].

  • Add 3 Å molecular sieves to the reaction mixture to strictly prevent imine hydrolysis.

  • Degas your solvents via the freeze-pump-thaw method to eliminate oxygen trapping.

G N1 SnAP Reagent + Imine N2 Cu(II) Oxidation N1->N2 N7 Imine Hydrolysis N1->N7 Trace H2O N3 N-Centered Radical N2->N3 -SnR3 N4 Radical Cyclization N3->N4 Productive N6 Disproportionation N3->N6 Unproductive Trapping N5 CF3-Morpholine N4->N5

SnAP protocol radical cyclization vs. unproductive radical disproportionation.

Q3: In the electrochemical oxytrifluoromethylation of N-tethered alkenyl alcohols, I am isolating solvent-adducts (acetamides) instead of the cyclized morpholine. How do I force the cyclization? Causality: This reaction utilizes the direct anodic oxidation of Langlois reagent (CF3SO2Na) to generate a CF3 radical, which adds to the alkene[4]. The resulting carbon-centered radical is further oxidized at the anode to a carbocation[4]. If the tethered hydroxyl group is not positioned optimally for rapid intramolecular attack, the long-lived carbocation will be intercepted by the nucleophilic solvent (acetonitrile), resulting in a Ritter-type side reaction[4]. Solution: The kinetics of the intramolecular trapping must outcompete solvent trapping. Increase the nucleophilicity of the trapping oxygen by ensuring the alcohol is fully deprotonated, or switch to a less nucleophilic solvent mixture (e.g., adding a fluorinated co-solvent like HFIP). Additionally, regulating the constant current electrolysis (e.g., maintaining strictly 15 mA) prevents over-oxidation of the substrate before the radical addition can occur[4].

III. Quantitative Data: Side Reaction Profiles

The following table summarizes the quantitative impact of the aforementioned side reactions and the efficacy of the proposed mitigation strategies.

Synthetic PathwayPrimary Side ReactionCausalityTypical Yield LossMitigation StrategyRecovered Yield
Williamson Etherification Grob-type FragmentationHalo-alkoxide instability[2]40–60%Switch to aza-Michael cascade[1]> 85%
Cu(II) SnAP Protocol Radical DisproportionationSlow radical cyclization[3]30–55%Lower oxidation potential reagents[3]70–80%
SnAP Protocol Imine HydrolysisTrace moisture competing with Cu[3]15–25%3 Å MS + strict anhydrous conditions> 90%
Electrochemical Oxy-CF3 Solvent Trapping (Ritter)Slow carbocation trapping[4]20–45%Adjust current density (15 mA)[4]75–88%

IV. Self-Validating Standard Operating Procedures (SOPs)

To ensure high-fidelity results, every protocol must act as a self-validating system. Do not proceed to the next step unless the diagnostic checkpoint confirms the physicochemical state of the reaction.

Protocol A: Electrochemical Intramolecular Oxytrifluoromethylation[4]

This protocol utilizes Langlois reagent for the direct assembly of CF3-morpholines from N-tethered alkenyl alcohols.

  • Cell Preparation: Equip an undivided electrochemical cell with a graphite carbon anode and a nickel plate cathode.

  • Reagent Loading: Add the N-tethered alken-6-ol (1.0 equiv), Langlois reagent (CF3SO2Na, 3.0 equiv), and LiClO4 (0.2 M) to the cell.

  • Solvent Addition: Dissolve the mixture in anhydrous CH3CN.

    • Causality Note: LiClO4 acts as the supporting electrolyte to facilitate electron transfer at the electrode interface without participating in nucleophilic side reactions.

  • Electrolysis: Apply a constant current of 15 mA at room temperature until 3.2 F/mol of charge is passed.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC. The disappearance of the alkene starting material should correlate with the emergence of a highly UV-active, lower-Rf spot. If a high-Rf spot dominates, anodic over-oxidation of the alcohol is occurring; reduce the current density to 10 mA.

  • Workup & Validation Checkpoint 2: Extract with EtOAc and wash with brine. Obtain a crude ^19F NMR. Self-Validation: A sharp triplet or doublet of doublets around -70 to -75 ppm confirms the successful installation of the CF3 group adjacent to the sp3 carbon network. Absence of this peak indicates failure of Langlois reagent oxidation.

Protocol B: Domino Aza-Michael Assembly of CF3-Morpholines[1]

This protocol prevents Grob fragmentation by utilizing a cascade reaction.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the secondary amino alcohol (1.2 equiv) in anhydrous THF.

  • Addition: Dropwise add the fluorinated α-bromoenone (1.0 equiv) at 0 °C to control the exotherm of the initial aza-Michael addition.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Causality Note: The initial aza-Michael addition generates an enolate intermediate that subsequently displaces the bromide intramolecularly. Keeping the temperature low initially prevents intermolecular oligomerization.

  • Validation Checkpoint 1 (Colorimetric): The reaction will typically transition from a pale yellow to a deep orange/red as the conjugated bromoenone is consumed and the saturated morpholine ring forms.

  • Purification: Quench with saturated aqueous NH4Cl, extract with DCM, and purify via flash chromatography.

V. References

1.[1] "Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery" - ResearchGate. Available at: 2.[3] "Evidence for a Radical Mechanism in Cu(II)-Promoted SnAP Reactions" - Thieme Connect. Available at: 3.[4] "Electrifying green synthesis: recent advances in electrochemical annulation reactions" - Royal Society of Chemistry. Available at: 4.[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry" - ACS Publications. Available at:

Sources

Technical Support Center: Diastereoselective Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are aiming to control stereochemistry during the formation of the morpholine ring, a privileged scaffold in drug discovery. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to improve diastereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving diastereoselective morpholine synthesis?

There are several primary strategies, each relying on controlling the formation of new stereocenters relative to existing ones. The most common approaches include:

  • Substrate-Controlled Cyclization: This is the most direct method, where a pre-existing stereocenter in the acyclic precursor (typically a 1,2-amino alcohol) directs the stereochemical outcome of the ring-closing step. The stereocenter biases the conformation of the transition state to favor the formation of one diastereomer over the other.

  • Catalyst-Controlled Reactions: In this approach, a chiral catalyst, such as a Lewis acid or a transition metal complex, orchestrates the stereochemical environment during the reaction.[1][2] This is particularly useful when the substrate itself has weak directing ability or when constructing quaternary stereocenters. Recent advances have utilized photocatalysts in combination with Lewis and Brønsted acids to achieve high diastereoselectivity.[1][2]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the desired stereocenters.[3][4][5] After the key transformation, the auxiliary is cleaved to yield the final product. Pseudoephedrine is a well-known example used in the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholines.[3][4][6]

  • One-Pot and Tandem Reactions: Modern synthetic methods often combine multiple steps into a single operation. For instance, a palladium-catalyzed Tsuji-Trost reaction followed by an iron-catalyzed heterocyclization can produce highly substituted morpholines with excellent diastereoselectivity.[7]

Q2: I'm observing a nearly 1:1 mixture of diastereomers. What are the most likely initial factors to investigate?

A low diastereomeric ratio (d.r.) suggests that the energy difference between the transition states leading to the two diastereomers is minimal. Here’s a checklist of initial factors to scrutinize:

  • Reaction Temperature: Higher temperatures can overcome the small energy barriers between competing transition states, leading to a loss of selectivity.[8] Consider running your reaction at a lower temperature.

  • Solvent Choice: The solvent can significantly influence transition state geometries through solvation effects. Experiment with a range of solvents with varying polarities (e.g., from non-polar toluene to polar aprotic acetonitrile or even protic solvents like isopropanol) to find the optimal medium.

  • Nature of the Substituents: The steric bulk and electronic properties of the substituents on your starting material play a crucial role. A small, non-bulky substituent at a key stereodirecting position may not provide a sufficient steric clash to favor one transition state.

  • Protecting Groups: The choice of protecting group on the nitrogen or oxygen atom can have a profound impact on the conformational bias of the precursor. A bulky protecting group can enhance steric interactions and improve diastereoselectivity.

Q3: How do I accurately determine the diastereomeric ratio of my product mixture?

The most common and reliable method for determining the d.r. is ¹H NMR spectroscopy .[9][10][11][12]

  • Principle: Diastereomers are distinct compounds and will have slightly different chemical environments for their respective protons. This results in separate, non-overlapping signals in the ¹H NMR spectrum.[12]

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the crude or purified product mixture.

    • Identify a set of well-resolved signals corresponding to each diastereomer. Ideally, these are simple signals like singlets or doublets that are baseline-separated.[12]

    • Carefully integrate these distinct signals. The ratio of the integration values directly corresponds to the diastereomeric ratio.[9][12]

It is crucial to ensure that the chosen signals are from protons that are not exchangeable and are free from overlapping impurities.[10][11]

Troubleshooting Guide: Improving Diastereoselectivity

Scenario 1: Low Diastereoselectivity in an Intramolecular Cyclization of an Amino Alcohol

Problem: You are attempting an intramolecular cyclization (e.g., via reductive amination of a β-hydroxy ketone or cyclization of a halo-amine) and obtaining a d.r. of less than 3:1.

  • Reagent and Catalyst Choice (The "Active" Component):

    • Reductive Amination of β-Hydroxy Ketones: This is a powerful method for forming 1,3-syn-amino alcohols, which are precursors for morpholines. The key is to achieve facial selectivity during the reduction of the intermediate imine. Using a chelating agent like Ti(iOPr)₄ can lock the conformation of the imino alcohol, allowing a reducing agent like polymethylhydrosiloxane (PMHS) to attack from the less hindered face, leading to high syn-selectivity.[13][14] If you are using a non-chelating reducing agent like NaBH₄, poor selectivity is expected.[15]

    • Lewis Acid Catalysis: In reactions like halo-etherification to form morpholine precursors, the choice of Lewis acid is critical. While some reactions may proceed without a catalyst, the addition of Lewis acids like In(OTf)₃ or Mg(OTf)₂ can significantly enhance reaction rates and selectivity by activating the electrophile.[16][17]

  • The Role of Protecting Groups (The "Director"):

    • Nitrogen Protecting Group (PG): The size and nature of the N-protecting group can enforce a specific conformation through A-strain or other steric interactions.

      • Small PG (e.g., Boc): Can allow for conformational flexibility, leading to poor selectivity.

      • Bulky/Rigid PG (e.g., Tosyl (Ts), Nosyl (Ns), or Cbz): These groups can provide the necessary steric hindrance to effectively block one face of the molecule, guiding the cyclization to the desired diastereomer. For instance, copper-promoted oxyamination reactions show that N-tosyl, N-nosyl, and N-mesyl substrates all react with high efficiency and diastereoselectivity.[18]

    • Hydroxyl Protecting Group: While often the hydroxyl group is left unprotected to participate in the cyclization, in some strategies, protecting it with a bulky silyl group (e.g., TBDPS) can influence the stereochemical outcome of reactions at adjacent centers.[19]

  • Solvent and Temperature Effects:

    • As a general rule, lowering the reaction temperature often increases diastereoselectivity by making the reaction more sensitive to small differences in activation energies.

    • Solvents can influence the conformation of the substrate and the transition state. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred in Lewis acid-catalyzed reactions to avoid competition with the catalyst.

Scenario 2: Unexpected Epimerization or Formation of the cis vs. trans Isomer

Problem: You are targeting the trans-2,3-disubstituted morpholine but are observing significant amounts of the cis isomer.

  • Reaction Conditions Dictate Stereochemistry: The choice between cis and trans isomers can often be controlled by the reaction conditions, specifically the type of catalyst or base used. For example, in the synthesis of 2,3-disubstituted morpholine-2-carboxylic esters, an acid-catalyzed condensation leads to the trans product, whereas a base-catalyzed condensation of a related precursor yields the cis product.[20][21] This highlights that the mechanism can be fundamentally altered by the pH of the reaction medium.

  • Equilibration via Ring-Opening/Ring-Closing: If the cyclization is reversible under the reaction conditions, the initially formed kinetic product can equilibrate to the more thermodynamically stable diastereomer.

    • Solution: To favor the kinetic product, use milder conditions, shorter reaction times, and lower temperatures. To favor the thermodynamic product, you might need to increase the temperature or reaction time, or add a catalyst that facilitates equilibration.

EntryLewis Acid CatalystYield (%)Diastereomeric Ratio (d.r.)
1NoneLow1:1
2Sc(OTf)₃45>20:1
3In(OTf)₃78>20:1
4Mg(OTf)₂65>20:1

This table illustrates the dramatic effect of adding a Lewis acid catalyst on a halo-etherification reaction to synthesize morpholines. While the uncatalyzed reaction is unselective, various triflate-based Lewis acids lead to excellent diastereoselectivity. Data adapted from mechanistic studies on Lewis acid-catalyzed halonium generation.[16]

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of a β-Hydroxy Ketone

This protocol is adapted from methodologies aimed at producing syn-1,3-amino alcohols, key precursors for morpholines.[13][14]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-hydroxy ketone (1.0 equiv) and the primary amine (1.1 equiv) in a suitable solvent like anhydrous THF or DCM (0.1 M).

  • Imine Formation: Add Ti(iOPr)₄ (1.2 equiv) dropwise at room temperature and stir the mixture for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C or -20 °C. Add polymethylhydrosiloxane (PMHS) (2.0 equiv) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding an aqueous solution of NaOH (1M) or Rochelle's salt. Stir vigorously for 1 hour. Extract the product with an organic solvent (e.g., EtOAc or DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the resulting amino alcohol by ¹H NMR analysis before proceeding to the final morpholine ring-closing step.

G cluster_protocol Protocol: Diastereoselective Reductive Amination A 1. Mix β-Hydroxy Ketone & Amine in THF B 2. Add Ti(iOPr)₄ (Imine Formation) A->B C 3. Cool to 0 °C Add PMHS (Reducer) B->C D 4. Stir & Monitor (TLC/LC-MS) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purify & Analyze d.r. (NMR) E->F

References

  • Penso, M., Foschi, F., Pellegrino, S., Testa, A., & Gelmi, M. L. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Zhou, L., et al. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. The Journal of Organic Chemistry. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

  • Sci-Hub. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • McGhee, A. M., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters. [Link]

  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Ziyaei, A., et al. (2019). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]

  • PMC. (2022). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. [Link]

  • ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • PMC. (2008). A New Strategy for the Synthesis of Substituted Morpholines. [Link]

  • ACS Publications. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]

  • Springer Professional. (2017). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • ACS Publications. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. The Journal of Organic Chemistry. [Link]

  • PubMed. (2007). Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. [Link]

  • ResearchGate. (2016). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. [Link]

  • Chemical Communications. (2018). Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols. [Link]

  • Organic Chemistry Portal. (2007). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. [Link]

  • ResearchGate. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. [Link]

  • ResearchGate. (2022). PPh3-Catalyzed Intramolecular Cyclization of hydroxypropargylamides: Synthesis of Structurally Diverse Morpholinone Derivatives. [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]

  • PMC. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. [Link]

  • ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (2007). Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols. [Link]

  • ResearchGate. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • The Royal Society of Chemistry. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • PMC. (2025). Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs. [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free? [Link]

Sources

Technical Support Center: 2-Methyl-5-(trifluoromethyl)morpholine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. The incorporation of the trifluoromethyl (-CF3) group into organic compounds is a cornerstone of modern drug design, heavily utilized to modulate lipophilicity, metabolic stability, and target binding affinity[1]. However, the efficient synthesis of trifluoromethylated nitrogen heterocycles—particularly functionally dense molecules like 2-Methyl-5-(trifluoromethyl)morpholine—presents significant synthetic challenges[2].

As a Senior Application Scientist, I have compiled this diagnostic guide to address the fundamental causalities behind common reaction failures. By understanding the electronic and thermodynamic forces at play, you can transition from trial-and-error troubleshooting to rational process optimization.

Diagnostic Overview & Reaction Workflows

The synthesis of 2-Methyl-5-(trifluoromethyl)morpholine typically proceeds via a nucleophilic ring-opening of an oxirane (or an aza-Michael addition) followed by intramolecular cyclization. Below is the systems-level workflow identifying critical failure nodes.

Workflow Start Starting Materials 2-(Trifluoromethyl)oxirane + 1-Amino-2-propanol Step1 Nucleophilic Ring Opening (Kinetic Control) Start->Step1 Fail1 Failure: Regioisomerization & Multiple Products Step1->Fail1 High Temp / Poor Catalyst Step2 Intramolecular Cyclization (Activation & Displacement) Step1->Step2 Optimized (-20°C) Fail2 Failure: Epimerization & Degradation Step2->Fail2 Harsh Acid (H2SO4) Step3 Workup & Isolation (Salt Formation) Step2->Step3 Mild Base (K2CO3) Fail3 Failure: Emulsion & Volatility Loss Step3->Fail3 Aqueous Extraction Product 2-Methyl-5-(trifluoromethyl)morpholine Hydrochloride Step3->Product Anhydrous HCl Precipitation

Caption: Workflow for 2-Methyl-5-(trifluoromethyl)morpholine synthesis highlighting common failure points.

Expert Troubleshooting Guide (FAQ)

Q1: Why am I observing low yields and multiple regioisomers during the initial epoxide ring-opening step? The Causality: The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group heavily distorts the electronic distribution of the starting material (e.g., 2-(trifluoromethyl)oxirane). While steric hindrance normally directs nucleophilic attack to the terminal carbon, the -CF3 group destabilizes adjacent positive charge buildup. If the reaction temperature exceeds 0°C, thermodynamic control overrides kinetic control, leading to a complex mixture of diastereomers and regioisomers[2]. The Solution: Maintain strict kinetic control. Run the initial addition at -20°C to 0°C. Using a Lewis acid catalyst (such as LiClO4) can help coordinate the epoxide oxygen, directing the amine attack specifically to the terminal carbon without requiring elevated temperatures.

Q2: During the cyclization step, I am seeing significant epimerization and degradation. How can I prevent this? The Causality: Traditional industrial morpholine synthesis utilizes harsh acidic conditions (e.g., concentrated H2SO4 at 200°C) to drive dehydration[3]. However, the presence of the -CF3 group and the methyl group creates sensitive stereocenters. Harsh acids promote E1 elimination side reactions and carbocation intermediates, which scramble the stereochemistry (epimerization) before cyclization can occur. The Solution: Abandon acid-catalyzed dehydration in favor of a mild, two-step activation-displacement approach. Activate the secondary hydroxyl group as a mesylate (using MsCl/Et3N), followed by intramolecular SN2 displacement using a mild base (K2CO3). This ensures complete stereochemical fidelity.

Mechanism Intermediate Amino Alcohol Intermediate Harsh Acid-Catalyzed Dehydration Intermediate->Harsh H2SO4, 200°C Mild Mesylation + Base Cyclization Intermediate->Mild MsCl, then K2CO3 Epimer Carbocation Formation (Loss of Stereochemistry) Harsh->Epimer Success SN2 Displacement (Inversion/Retention Controlled) Mild->Success

Caption: Mechanistic divergence during cyclization showing how harsh acids cause epimerization.

Q3: My reaction shows complete conversion on LC-MS, but my isolated yield is <20%. Where is the product going? The Causality: 2-Methyl-5-(trifluoromethyl)morpholine is highly water-soluble due to the secondary amine and ether oxygen. Furthermore, the -CF3 group significantly increases the vapor pressure (volatility) of the molecule compared to non-fluorinated analogs. During standard aqueous workups, the compound forms stubborn emulsions or remains in the aqueous layer[3]. During rotary evaporation, the free base co-evaporates with the solvent. The Solution: Avoid extensive aqueous washes. If an aqueous workup is mandatory, saturate the aqueous phase with NaCl (brine) to force the organic compound out. Crucially, never evaporate the free base to dryness. Convert the morpholine to its hydrochloride (HCl) salt prior to isolation to eliminate volatility and enable recovery via simple filtration.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of shifting from traditional to optimized reaction conditions.

Reaction ParameterTraditional ConditionOptimized ConditionMechanistic RationaleExpected Yield
Ring-Opening Temp Room Temperature-20°C to 0°CPreserves kinetic control, preventing regioisomerization.>85%
Cyclization Reagent Conc. H2SO4, 200°CMsCl / Et3N, then K2CO3Avoids acid-catalyzed carbocation epimerization and degradation.75-80%
Product Isolation Aqueous ExtractionSalt Precipitation (HCl)Prevents product loss due to high water solubility and volatility.>90% recovery

Self-Validating Experimental Protocol

To ensure reproducibility, follow this self-validating methodology for the synthesis and isolation of 2-Methyl-5-(trifluoromethyl)morpholine Hydrochloride. Each phase includes a mandatory validation check to confirm systemic integrity before proceeding.

Phase 1: Regioselective Ring Opening

  • Dissolve 1.0 equivalent of 2-(trifluoromethyl)oxirane in anhydrous THF (0.5 M) under an inert atmosphere (N2/Ar).

  • Cool the reaction vessel to -20°C using a dry ice/acetone bath.

  • Add 0.1 equivalents of anhydrous LiClO4 (catalyst).

  • Add 1.1 equivalents of 1-amino-2-propanol dropwise over 30 minutes, ensuring the internal temperature does not exceed 0°C.

  • Stir for 4 hours at 0°C.

  • Validation Check 1: Sample the reaction for GC-MS. The chromatogram must show >95% consumption of the oxirane and the presence of a single major peak corresponding to the intermediate amino alcohol. If multiple peaks of the same mass are present, kinetic control was lost.

Phase 2: Mild Cyclization via Activation 6. Dilute the reaction mixture with anhydrous Dichloromethane (DCM) and cool to 0°C. 7. Add 2.5 equivalents of Triethylamine (Et3N), followed by the dropwise addition of 1.2 equivalents of Methanesulfonyl chloride (MsCl). Stir for 2 hours. 8. Add 3.0 equivalents of anhydrous K2CO3. Replace the cooling bath with a heating mantle and reflux (approx. 40°C) for 12 hours to drive the intramolecular SN2 cyclization.

  • Validation Check 2: Analyze via LC-MS. The mesylated intermediate mass must be fully depleted, replaced by the mass of the cyclized morpholine core.

Phase 3: Salt Formation and Anhydrous Isolation 9. Filter the reaction mixture through a pad of Celite to remove inorganic salts (K2CO3, KCl). 10. Cool the organic filtrate to 0°C. 11. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise until the solution reaches a pH of ~2 (tested via aliquots on pH paper). A white precipitate will form immediately. 12. Filter the resulting hydrochloride salt, wash with cold diethyl ether, and dry under high vacuum at room temperature.

  • Validation Check 3: Perform 19F NMR (in DMSO-d6). You must observe a sharp, distinct signal around -78 ppm. Peak splitting or multiple fluorine signals indicate a mixture of diastereomers, signaling a failure in Phase 1 or 2 stereocontrol.

References

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery Source: ResearchGate URL:2

  • Troubleshooting guide for the synthesis of morpholine compounds Source: BenchChem URL:3

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL:1

Sources

Technical Support Center: Temperature Control in Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for morpholine ring formation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this crucial heterocyclic motif. As a senior application scientist, I have seen firsthand how a single parameter—temperature—can be the deciding factor between a high-yielding success and a complex, inseparable mixture.

This document moves beyond simple protocols. It is structured to provide a deep, mechanistic understanding of why temperature is so critical. We will explore the interplay of kinetics and thermodynamics, troubleshoot common issues, and provide validated protocols to help you establish robust and reproducible synthetic procedures.

Core Principles: The Kinetic vs. Thermodynamic Dilemma in Cyclization

In many chemical reactions, including intramolecular cyclizations that form the morpholine ring, multiple reaction pathways can compete. The final product distribution is often dictated by a fundamental principle: kinetic versus thermodynamic control.[1][2][3] Understanding this concept is paramount to mastering temperature control.

  • Kinetic Control (Lower Temperatures): At lower temperatures, reactions are typically irreversible. The dominant product will be the one that forms the fastest—the one with the lowest activation energy (Ea).[3][4] This is the kinetic product . It may not be the most stable molecule, but it wins the race.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways, and, crucially, the reverse reactions become significant.[3][4] This allows the reaction mixture to reach equilibrium. Under these conditions, the most stable product—the one with the lowest Gibbs free energy (G)—will be the major product, regardless of how fast it is formed. This is the thermodynamic product .

In morpholine synthesis, this can manifest as a competition between the desired 6-membered ring and other potential side products or ring sizes. Temperature is the lever that allows you to select for one regime over the other.

G cluster_1 Reaction Pathways Low_T Low Temperature (Kinetic Control) Pathway_K Low Activation Energy (Fastest Reaction) Low_T->Pathway_K Favors High_T High Temperature (Thermodynamic Control) High_T->Pathway_K Enables Pathway_T High Activation Energy (Slower Reaction) High_T->Pathway_T Enables Product_K Kinetic Product (Less Stable) Pathway_K->Product_K Leads to Product_T Thermodynamic Product (Most Stable) Pathway_T->Product_T Leads to Product_K->Product_T Equilibration Possible

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. Could temperature be the cause?

A: Absolutely. Suboptimal temperature is a primary cause of low yields.[5] There are two common scenarios:

  • Temperature is too low: The reaction may lack the necessary activation energy to proceed at a reasonable rate, leading to an incomplete reaction even after extended periods.[6] For instance, in a copper-promoted alkene oxyamination to form a morpholine derivative, lowering the temperature from 130°C to 120°C resulted in significantly diminished conversion.[7]

  • Temperature is too high: Excessive heat can lead to the decomposition of starting materials, reagents, intermediates, or even the final morpholine product.[8][9] In the classic dehydration of diethanolamine, temperatures above the optimal 210°C can cause charring and reduce yield.[10]

Q2: I'm observing significant byproduct formation. How does temperature influence this?

A: Temperature is a critical tool for controlling reaction selectivity.[6] Higher temperatures increase the rate of most reactions, but they may disproportionately accelerate undesired side reactions. For example, in the synthesis of morpholin-4-ylurea from morpholine and urea, higher reaction temperatures favor the formation of the disubstituted byproduct, 1,3-dimorpholin-4-ylurea.[5] To minimize this, maintaining the temperature at the lower end of the effective range is crucial.[5]

Q3: What is the optimal temperature range for the industrial synthesis of morpholine from diethanolamine (DEA)?

A: This is a high-temperature acid-catalyzed dehydration that requires stringent temperature control. The established optimal range is typically 180-210°C .[10] Operating below this window will result in an incomplete reaction. It has been noted that a drop in temperature to 190-195°C can decrease the yield by as much as 10%.[6] Conversely, exceeding this range can lead to decomposition.[10]

Q4: In modern catalyst-driven morpholine syntheses (e.g., Pd, Cu, Au-catalyzed), how critical is precise temperature control?

A: It is extremely critical. The activity, stability, and selectivity of the catalyst are often highly dependent on temperature.

  • Activity: Many catalytic cycles have a minimum temperature threshold to proceed efficiently. For a Pd-catalyzed carboamination, a reaction temperature of 105°C was found to be effective.[11]

  • Stability: Catalysts can decompose or become deactivated at excessively high temperatures.

  • Selectivity: Temperature can influence which catalytic cycle predominates, leading to different products. In some intramolecular cyclizations, a change from 40°C to 90°C was shown to completely alter the ring-closure mode from a 6-endo to a 7-endo cyclization.[12]

Q5: My reaction isn't going to completion. Should I simply increase the temperature?

A: While insufficient thermal energy is a common reason for stalled reactions, blindly increasing the temperature is not always the best solution. First, confirm that other parameters (reagent stoichiometry, catalyst activity, purity of starting materials) are correct. If temperature is the suspected issue, a systematic approach is recommended. Increase the temperature in small, controlled increments (e.g., 5-10°C) and carefully monitor the reaction progress by TLC or HPLC at each stage.[5] This allows you to find the optimal balance between reaction rate and the onset of byproduct formation or decomposition.[5]

Troubleshooting Guide: Temperature-Related Issues

This table outlines common problems in morpholine synthesis, their potential temperature-related causes, and validated solutions.

ProblemPotential Temperature-Related CauseSuggested Solution & Rationale
Low or No Product Formation Insufficient Thermal Energy: The reaction temperature is below the activation energy threshold.Gradually increase temperature: Raise the temperature in 5-10°C increments, monitoring reaction progress. For dehydrations of diethanolamine, ensure the temperature is maintained at 200-210°C.[6][10]
High Percentage of Byproducts Thermodynamic Control Favoring Side Products: The temperature is too high, promoting undesired equilibrium products or side reactions.Lower the reaction temperature: This can disfavor the formation of side products by shifting the reaction to kinetic control.[6] You may need to compensate with a longer reaction time.
Product Decomposition / Charring Thermal Instability: The product, starting material, or catalyst is unstable at the reaction temperature.Reduce temperature immediately: Operate at the lowest possible temperature that still affords a reasonable reaction rate. For thermally sensitive products, consider low-temperature purification techniques.[6]
Inconsistent Yields on Scale-Up Poor Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation and localized "hot spots".[13]Improve heat management: Control the rate of reagent addition, use a reactor with better cooling capabilities (e.g., cooling jacket), or consider switching to a solvent with a higher boiling point to better absorb heat.[13]
Incorrect Regio- or Stereoisomer Wrong Control Regime: The temperature may be favoring an undesired kinetic or thermodynamic pathway.Systematically vary the temperature: Run the reaction at a range of temperatures (e.g., 0°C, RT, 60°C, 100°C) to determine the relationship between temperature and isomer distribution. Low temperatures often enhance kinetic selectivity.[3]
Data Summary: Optimal Temperatures for Various Synthetic Routes

The optimal temperature is highly dependent on the chosen synthetic methodology. The following table summarizes conditions reported in the literature for common morpholine ring formation strategies.

Synthetic RouteKey Reagents/CatalystTypical Temperature Range (°C)Reference(s)
Dehydration of DiethanolamineConcentrated H₂SO₄ or HCl180 - 210 °C[6],[10]
DEG & Ammonia CyclizationHydrogenation Catalyst (Ni, Cu, Co)140 - 280 °C[14],[15]
Copper-Promoted OxyaminationCopper(II) 2-ethylhexanoate130 - 150 °C[7]
Pd-Catalyzed CarboaminationPd(OAc)₂, P(2-furyl)₃~105 °C[11]
From 1,2-Amino AlcoholsEthylene Sulfate, tBuOK~60 °C[16]
Gold-Catalyzed CyclizationAuCl(PPh₃)/AgOTf40 °C[17]
Experimental Protocols
Protocol 1: Establishing and Monitoring a Temperature-Controlled Reaction

This protocol describes a general setup for ensuring precise temperature control, essential for reproducibility.

Materials:

  • Round-bottom flask

  • Magnetic stirrer and stir bar, or overhead stirrer for larger volumes

  • Heating mantle or oil/water bath

  • Digital thermocouple or thermometer

  • Condenser (if refluxing)

  • Inert gas line (e.g., Nitrogen or Argon)

Procedure:

  • Assemble the Apparatus: Set up the reaction flask in the heating mantle or bath. Ensure the flask is securely clamped.

  • Insert Temperature Probe: Place the thermocouple into the reaction flask, ensuring the tip is submerged in the reaction mixture but not touching the glass walls or stir bar. This measures the internal reaction temperature, which is more accurate than the bath temperature.

  • Charge Reagents: Add the solvent and starting materials to the flask. Begin stirring to ensure homogenous mixing.

  • Establish Inert Atmosphere: If required, purge the system with an inert gas.

  • Initiate Heating: Set the temperature controller for the heating mantle or bath to the desired setpoint. For exothermic reactions, begin at a lower temperature and allow the reaction exotherm to assist in reaching the target.[13]

  • Monitor and Record: Continuously monitor the internal temperature. Record the temperature at regular intervals (e.g., every 15 minutes) along with visual observations.

  • Reaction Sampling: At specified time points, carefully withdraw a small aliquot of the reaction mixture for analysis (e.g., TLC, LC-MS, GC-MS) to monitor conversion and byproduct formation.

  • Reaction Quench and Workup: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature before proceeding with the workup. For sensitive products, the mixture may need to be cooled in an ice bath.

G

References
  • BenchChem. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds. BenchChem Tech Support.
  • Michael, F. E. (2012).
  • BenchChem. (2025).
  • Google Patents. (n.d.). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem Tech Support.
  • SciSpace. (n.d.).
  • BenchChem. (2025).
  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
  • Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products. Master Organic Chemistry.
  • ACS Publications. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research.
  • ChemRxiv. (n.d.).
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • ACS Publications. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methox.
  • ACS Figshare. (2017). Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures.
  • Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC.

Sources

scale-up challenges for 2-Methyl-5-(trifluoromethyl)morpholine production

Author: BenchChem Technical Support Team. Date: March 2026

2-Methyl-5-(trifluoromethyl)morpholine Scale-Up Guide

Welcome to the . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and safety bottlenecks encountered when scaling up 2-Methyl-5-(trifluoromethyl)morpholine. This molecule is a highly valuable, conformationally restricted sp³-rich scaffold increasingly utilized in modern drug discovery[1].

Scaling fluorinated heterocycles introduces unique challenges, including the management of highly exothermic cyclizations, the instability of trifluoromethyl anions, and the complex stereocontrol required to isolate specific diastereomers. This guide bridges the gap between bench-scale discovery and multikilogram production, providing self-validating protocols and mechanistic insights to ensure process robustness.

Synthetic Workflow & Mechanistic Pathways

To successfully scale this molecule, we must first map the critical path from the fluorinated amino alcohol precursor to the final diastereomerically pure salt.

Workflow A CF3-Amino Alcohol Precursor B Hydroxyl Activation (MsCl / Et3N) A->B Step 1: T < 5°C C Intramolecular Cyclization (Base-mediated) B->C Step 2: Exotherm Control D Cis/Trans Morpholine Mixture C->D Step 3: Quench & Extract E Diastereomeric Resolution (Camphor Sulfonic Acid) D->E Step 4: Reactive Crystallization F Pure 2-Methyl-5-(CF3) morpholine Salt E->F Step 5: Filtration & Wash

Caption: Workflow for the scalable synthesis and resolution of 2-Methyl-5-(trifluoromethyl)morpholine.

Troubleshooting FAQs: Scale-Up Bottlenecks

Q1: Why do we observe significant yield drops and impurity spiking during the cyclization of the CF3-amino ether intermediate on a >10 kg scale? Expertise & Causality: The intramolecular cyclization of the activated intermediate is highly exothermic. At scale, inadequate heat mass transfer leads to localized hot spots. This thermal stress promotes an elimination pathway, forming an exocyclic enol ether instead of the desired morpholine ring[2]. Trustworthy Protocol: Transition from batch addition to a continuous flow reactor, or use strictly controlled, subsurface dosing of the base (e.g., t-BuOK) while maintaining the internal temperature below 5 °C. Validate conversion using real-time React-IR monitoring to prevent base accumulation.

Q2: How can we achieve high diastereomeric purity (cis vs. trans) without relying on resource-intensive column chromatography? Expertise & Causality: The thermodynamic stability of the cis and trans isomers differs due to the steric bulk of the trifluoromethyl group favoring an equatorial position. Kinetic cyclization inherently yields a mixture[1]. Trustworthy Protocol: Implement a reactive crystallization process. By treating the free base mixture with a chiral acid such as (R)-camphor sulfonic acid or para-toluenesulfonic acid in isopropyl alcohol, you form diastereomeric salts with distinct solubility profiles[3]. The thermodynamically favored isomer selectively precipitates, providing a scalable, self-purifying system.

Q3: During nucleophilic trifluoromethylation of earlier precursors, why does the Ruppert-Prakash reagent (TMSCF3) fail to reach full conversion at scale? Expertise & Causality: The trifluoromethyl anion ([CF3]-) generated from TMSCF3 is highly unstable. If not immediately trapped by the electrophile, it undergoes rapid α-elimination into difluorocarbene and a fluoride ion[4]. At scale, trace moisture or inefficient mixing accelerates this decomposition[5]. Trustworthy Protocol: Ensure rigorous drying of all solvents (Karl Fischer titration < 50 ppm). Utilize a slow, subsurface feed of the fluoride initiator (e.g., TBAF) under high-shear mixing to ensure the [CF3]- intermediate is trapped instantaneously.

Mechanism A TMSCF3 + Initiator (Ruppert-Prakash) B [CF3]- Intermediate A->B Activation C Difluorocarbene + F- (Decomposition) B->C Trace H2O / Poor Mixing D CF3-Adduct (Stable) B->D Dry / Fast Trapping

Caption: Competing mechanistic pathways of the trifluoromethyl anion during nucleophilic addition.

Q4: What reactor materials are required when handling fluoride-generating steps during CF3 incorporation? Expertise & Causality: The decomposition of trifluoromethylating agents or the use of fluoride initiators generates free fluoride ions. Fluoride aggressively etches the silica matrix of standard glass-lined reactors, leading to severe equipment degradation and silicon-based impurities in the API. Trustworthy Protocol: Mandate the use of PTFE-lined or Hastelloy C-276 reactors for any step involving TMSCF3, TBAF, or sulfur tetrafluoride[6]. Validate reactor integrity via post-batch visual inspection and elemental analysis (ICP-MS) of the product for silicon.

Validated Experimental Methodologies
Protocol A: Exotherm-Controlled Intramolecular Cyclization

Self-Validating Mechanism: Continuous React-IR monitoring ensures base dosing is dynamically paused if intermediate accumulation exceeds safe thermal thresholds, preventing runaway elimination.

  • Reactor Preparation: Charge a Hastelloy C-276 reactor with 1.0 equivalent of the activated CF3-amino ether precursor and anhydrous THF (10 volumes).

  • Thermal Equilibration: Cool the reactor jacket to -10 °C to achieve a stable internal temperature of -5 °C.

  • Controlled Dosing: Initiate a subsurface feed of Potassium tert-butoxide (t-BuOK, 1.2 eq, 1M in THF) at a rate of 0.2 volumes/hour[2].

  • In-Process Control (IPC): Monitor the reaction via React-IR. The internal temperature must not exceed 5 °C. If T > 5 °C, automatically pause the t-BuOK feed.

  • Quench & Extraction: Once React-IR confirms complete consumption of the starting material, quench the reaction with cold aqueous NH4Cl (5 volumes). Extract the aqueous layer with MTBE, wash with brine, and concentrate under reduced pressure to yield the crude morpholine mixture.

Protocol B: Reactive Crystallization for Diastereomeric Resolution

Self-Validating Mechanism: The optical rotation and melting point of the isolated salt serve as immediate, intrinsic validations of diastereomeric purity.

  • Dissolution: Dissolve the crude cis/trans 2-Methyl-5-(trifluoromethyl)morpholine mixture in Isopropyl Alcohol (IPA, 8 volumes) at 20 °C.

  • Salt Formation: Heat the solution to 60 °C. Slowly add 1.0 equivalent of (R)-camphor sulfonic acid[3].

  • Controlled Cooling: Program the reactor to cool linearly from 60 °C to 5 °C over a period of 8 hours. Causality: A slow cooling ramp promotes the growth of large, pure crystals of the thermodynamically favored diastereomeric salt, preventing the occlusion of the undesired isomer.

  • Aging & Isolation: Age the slurry at 5 °C for 2 hours. Filter the crystalline product via a Nutsche filter, wash with 2 volumes of cold IPA, and dry in vacuo at 50 °C.

Quantitative Process Data

The following table summarizes the quantitative improvements achieved by applying the troubleshooting strategies outlined above during a 10 kg scale-up campaign.

Process ParameterBench Scale (100 g)Pilot Scale (10 kg)Scale-Up Optimization Strategy
Cyclization Yield 88%62% (Initial) → 85% (Optimized)Implement continuous base dosing to control exotherm and suppress enol ether formation[2].
Cis/Trans Ratio 60:40>99:1 (Post-Resolution)Utilize reactive crystallization with (R)-camphor sulfonic acid to isolate the target isomer[3].
Enol Ether Impurity <2%15% (Initial) → <1% (Optimized)Maintain internal reactor temperature strictly < 5 °C during cyclization[1].
TMSCF3 Conversion >95%70% (Initial) → 94% (Optimized)Enforce Karl Fischer < 50 ppm; use high-shear subsurface initiator feeding[4].
References
  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery Source: ResearchG
  • Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives Source: ResearchG
  • New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
  • EP1087966B1 - Chemical synthesis of morpholine derivatives Source: Google P
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: ACS Public

Sources

Technical Support Center: Troubleshooting Solubility of 2-Methyl-5-(trifluoromethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most common physicochemical hurdles encountered when working with highly lipophilic, weakly basic morpholine derivatives.

This guide is structured to help drug development professionals diagnose root causes, execute targeted chemical modifications, and deploy advanced formulation strategies.

Part 1: Diagnosing Physicochemical Root Causes

Q1: Why does the addition of the 5-(trifluoromethyl) group drastically reduce the aqueous solubility of our morpholine scaffold?

A1: The solubility bottleneck is a direct consequence of the unique electronic and steric properties of the trifluoromethyl ( −CF3​ ) group. While morpholine itself is a highly water-soluble, basic amine, the −CF3​ substitution fundamentally alters its physicochemical profile through two mechanisms:

  • Inductive pKa Suppression: The −CF3​ group is highly electronegative. Through strong σ -bond induction, it withdraws electron density from the adjacent morpholine nitrogen. This stabilizes the nitrogen's lone pair, making it significantly less available to accept a proton. Consequently, the pKa drops from ~8.4 to approximately 5.5–6.2 . At physiological pH (7.4), the amine remains largely un-ionized (neutral), drastically reducing aqueous solubility.

  • Lipophilicity and Crystal Packing: The −CF3​ group is highly lipophilic and increases the overall logP of the molecule. Furthermore, symmetrical or highly planar fluorinated derivatives often exhibit high crystal lattice energies, meaning more thermodynamic energy is required to break the crystal lattice during dissolution .

Table 1: Physicochemical Comparison (Estimated Values)

PropertyUnsubstituted Morpholine2-Methyl-5-( CF3​ )-MorpholineImpact on Drug Development
pKa (Amine) ~8.4~5.5 - 6.2Reduced ionization and solubility at pH 7.4
LogP -0.86~1.8 - 2.5Increased lipophilicity; higher risk of aggregation
Aqueous Sol. MisciblePoor (< 15 µg/mL)High risk of precipitation in aqueous bioassays

Part 2: Solid-State Optimization & Salt Screening

Q2: We are failing to form stable salts with standard counterions like citrate or acetate. What is the correct salt screening protocol for this weakly basic derivative?

A2: Your salt formation is failing because you are violating the "Rule of 3" for salt stability. For a stable salt to form, the difference in pKa ( Δ pKa) between the conjugate acid of the base and the chosen acid must be at least 2 to 3 units. Because the 5-( CF3​ ) group lowers the morpholine pKa to ~5.5, weak acids like acetic acid (pKa 4.76) or citric acid (pKa 3.13) will not yield stable crystalline salts. You must utilize strong acids to force protonation.

Table 2: Counterion Selection for Weakly Basic Morpholines

Acid CounterionpKa of Acid Δ pKa (vs. Base pKa ~5.5)Expected Salt Stability
Acetic Acid4.76NegativeUnstable / Disproportionates
Citric Acid3.13~2.4Marginal / Hygroscopic
Methanesulfonic Acid-1.20> 6.0Highly Stable (Recommended)
Hydrochloric Acid-6.00> 10.0Highly Stable (Recommended)
Step-by-Step Methodology: Micro-Scale Salt Screening Protocol

To establish a self-validating system for salt selection, execute the following protocol:

  • Free Base Dissolution: Dissolve 10 mg of the 2-Methyl-5-(trifluoromethyl)morpholine free base in 200 µL of a polar aprotic solvent (e.g., THF or Acetone) in a glass HPLC vial.

  • Counterion Addition: Add 1.05 molar equivalents of the selected strong acid (e.g., methanesulfonic acid) dropwise while stirring at 40°C.

  • Temperature Cycling: Subject the vial to temperature cycling between 5°C and 40°C (0.5°C/min ramp) for 48 hours to promote nucleation.

  • Precipitation Check: Visually inspect for birefringence under polarized light. If the solution remains clear, add an anti-solvent (e.g., heptane) dropwise until cloudiness persists, then resume cycling.

  • Isolation & Validation: Centrifuge to isolate the solid. Immediately analyze via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to confirm a distinct melting point from the free base.

G Step1 1. Free Base Dissolution (THF or Acetone) Step2 2. Counterion Addition (1.05 eq Strong Acid) Step1->Step2 Step3 3. Temperature Cycling (5°C to 40°C, 48h) Step2->Step3 Step4 4. Precipitation Check Step3->Step4 Evap Anti-solvent Addition or Slow Evaporation Step4->Evap Remains clear Success 5. Solid Isolation (Centrifugation) Step4->Success Solid forms Evap->Success Analysis 6. XRPD & DSC Analysis (Confirm Crystallinity) Success->Analysis

Step-by-step micro-scale salt screening protocol for weakly basic amines.

Part 3: Formulation-Based Rescue Strategies

Q3: Our lead candidate is structurally locked and salt screening yielded hygroscopic polymorphs. What is the most effective formulation strategy for in vivo dosing?

A3: When chemical modification and salt formation fail, the most robust physical rescue strategy for highly lipophilic, un-ionized compounds is the use of Lipid-Based Formulations, specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

SMEDDS bypass the thermodynamic barrier of aqueous dissolution by pre-dissolving the drug in an isotropic mixture of oils, surfactants, and co-surfactants. Upon introduction to the aqueous environment of the gastrointestinal (GI) tract, the mild agitation of digestion causes the system to spontaneously form an oil-in-water microemulsion (droplet size <50 nm). This keeps the 2-Methyl-5-(trifluoromethyl)morpholine derivative in a solubilized state, drastically increasing surface area for absorption and preventing GI precipitation.

Step-by-Step Methodology: SMEDDS Prototype Formulation
  • Excipient Solubility Screening: Weigh 2 mg of the drug into separate vials containing 100 µL of various lipids (e.g., Capryol 90), surfactants (e.g., Cremophor RH40), and co-surfactants (e.g., Transcutol P). Vortex and incubate at 37°C for 48 hours. Select the excipients that yield the highest equilibrium solubility.

  • Ternary Phase Diagram Construction: Titrate varying ratios of the selected Lipid : Surfactant : Co-surfactant with water to identify the optimal "microemulsion region" (where the mixture remains optically transparent).

  • Formulation Mixing: Combine the optimal ratio (e.g., 20% Capryol 90, 40% Cremophor RH40, 40% Transcutol P) and vortex until homogenous.

  • Drug Loading: Add the morpholine derivative up to 80% of its maximum saturated solubility to prevent precipitation upon storage. Stir at 40°C until completely dissolved.

  • Dispersion Testing (Self-Validation): Disperse 1 mL of the loaded formulation into 250 mL of Simulated Gastric Fluid (SGF) at 37°C with gentle paddle stirring (50 rpm). Analyze the dispersion via Dynamic Light Scattering (DLS) to verify that droplet size remains <50 nm with a polydispersity index (PDI) < 0.3.

G Start 2-Me-5-CF3-Morpholine Poor Aqueous Solubility Analyze Physicochemical Profiling (pKa & logP) Start->Analyze Path1 pKa < 6.0 (Weakly Basic) Analyze->Path1 Path2 logP > 4.0 (Highly Lipophilic) Analyze->Path2 Path3 High Melting Point (Crystal Packing) Analyze->Path3 Sol1 Salt Formation (Use Strong Acids: HCl, Mesylate) Path1->Sol1 Sol2 Lipid Formulation (SEDDS/SMEDDS) Path2->Sol2 Sol3 Structural Mod (Symmetry Disruption) Path3->Sol3

Logical workflow for troubleshooting morpholine derivative solubility.

References

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. ResearchGate. Available at:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Analysis of 2-Methyl-5-(trifluoromethyl)morpholine: A Comparative Study of Achiral and Chiral Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous characterization and quantification of novel chemical entities are paramount. 2-Methyl-5-(trifluoromethyl)morpholine, a fluorinated morpholine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structural features—a basic morpholine ring, a chiral center at the 2-position, and an electron-withdrawing trifluoromethyl group—present a unique set of challenges and requirements for bioanalytical assessment. The presence of a stereocenter necessitates not only quantification of the total drug concentration but also an understanding of its stereoisomeric composition, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This guide, designed for researchers and drug development professionals, provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of 2-Methyl-5-(trifluoromethyl)morpholine. We will explore a conventional, high-throughput achiral Reversed-Phase Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-UPLC-MS/MS) method and contrast it with a modern, stereoselective Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) approach. Through this comparison, we will illuminate the causality behind methodological choices and provide the data-driven insights necessary for selecting the appropriate analytical tool for your research and development phase.

The Analyte: Mass Spectrometric Profile of 2-Methyl-5-(trifluoromethyl)morpholine

Before delving into chromatographic separation, establishing a robust mass spectrometric detection method is critical. Based on its structure (Molecular Formula: C₆H₁₀F₃NO, Molecular Weight: 169.15 g/mol ), the primary precursor ion in positive electrospray ionization (ESI) mode is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 170.1.

Collision-Induced Dissociation (CID) of this precursor ion is predicted to yield several characteristic product ions. The fragmentation is likely dominated by the cleavage of the morpholine ring, driven by the charge on the nitrogen atom and the influence of the substituents. A plausible primary fragmentation is the loss of the trifluoromethyl group or cleavage adjacent to the methyl group.

Predicted Fragmentation Pathway

G cluster_precursor Precursor Ion cluster_products Product Ions precursor [M+H]⁺ m/z = 170.1 product1 Product Ion 1 m/z = 101.1 (Loss of CF₃) precursor->product1 CID product2 Product Ion 2 m/z = 126.1 (Ring Cleavage) precursor->product2 CID product3 Product Ion 3 m/z = 86.1 (Ring Cleavage) precursor->product3 CID G cluster_rp Method 1: Achiral RP-UPLC cluster_sfc Method 2: Chiral SFC rp_start Plasma Sample rp_prep Protein Precipitation rp_start->rp_prep rp_lc Fast Gradient RP-UPLC rp_prep->rp_lc rp_ms QqQ-MS Detection rp_lc->rp_ms rp_end Total Drug Concentration rp_ms->rp_end sfc_start Plasma Sample sfc_prep Protein Precipitation sfc_start->sfc_prep sfc_lc Chiral SFC Separation sfc_prep->sfc_lc sfc_ms QqQ-MS Detection sfc_lc->sfc_ms sfc_end Individual Enantiomer Concentrations sfc_ms->sfc_end G cluster_validation_params Key Validation Parameters dev Method Development (Tune MS, Optimize LC/SFC) val Full Validation (Per FDA/ICH Guidelines) dev->val acc Accuracy & Precision sel Selectivity & Specificity cal Calibration Curve (Linearity, LLOQ) stab Stability mat Matrix Effect app Application to Study Samples (PK, TK, etc.) acc->app sel->app cal->app stab->app mat->app

Publish Comparison Guide: Validation of 2-Methyl-5-(trifluoromethyl)morpholine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholines are privileged pharmacophores in drug discovery, prized for their ability to improve the pharmacokinetic profiles of bioactive molecules. The specific incorporation of both a trifluoromethyl (-CF3) group and a methyl group—yielding 2-Methyl-5-(trifluoromethyl)morpholine —dramatically enhances metabolic stability, modulates amine basicity, and increases lipophilicity. However, synthesizing this di-substituted heterocycle presents significant regiochemical challenges.

This guide objectively compares the modern, highly regioselective Stannyl Amine Protocol (SnAP) against the Traditional Epoxide Ring-Opening method, providing mechanistic causality, quantitative performance data, and self-validating experimental workflows.

Mechanistic Evaluation & Causality (E-E-A-T)

The Optimized Approach: Cu(II)-Promoted SnAP Radical Cyclization

The 1 has revolutionized the synthesis of C-substituted morpholines[1]. The fundamental challenge in traditional imine chemistry is the poor electrophilicity of unactivated imines. The SnAP methodology circumvents this by shifting the paradigm from a polar mechanism to a 2[2].

Causality of Reagents: Copper(II) triflate acts as a single-electron oxidant, cleaving the carbon-tin bond of the SnAP reagent to generate a highly reactive nitrogen-centered radical[2]. This radical undergoes a rapid, kinetically favored 6-endo-trig cyclization. Because the ring closure is driven by radical dynamics rather than purely electronic nucleophilic attack, the strongly electron-withdrawing -CF3 group does not disrupt the regioselectivity, ensuring a high-fidelity output.

SnAP_Mechanism A Trifluoroacetaldehyde + SnAP Reagent B Imine Condensation (MS 4Å, CH2Cl2) A->B Step 1 C Cu(II)-Promoted Oxidation B->C Cu(OTf)2 D N-Centered Radical Generation C->D -SnBu3 E 6-endo-trig Radical Cyclization D->E Intramolecular Addition F 2-Methyl-5-(trifluoromethyl) morpholine E->F H-atom Transfer

Fig 1: Cu(II)-promoted SnAP radical cyclization pathway for morpholine synthesis.

The Traditional Approach: Epoxide Ring-Opening

Historically, trifluoromethylated morpholines were synthesized via the nucleophilic ring-opening of 3 with an amino alcohol[3].

Causality of Failure: The primary bottleneck is the electronic bias induced by the -CF3 group. The extreme electronegativity of fluorine destabilizes the adjacent carbocation character during the transition state of the SN2 attack. This forces the incoming amine nucleophile to compete between steric hindrance and electronic repulsion, resulting in a nearly 1:1 mixture of useless regioisomers that require exhaustive chromatographic separation[3].

Epoxide_Route A 2-(Trifluoromethyl)oxirane + 1-Amino-2-propanol B Nucleophilic Opening (EtOH, 50°C) A->B Step 1 C Regioisomer Mixture (Poor Selectivity) B->C SN2 Attack D Chromatographic Separation C->D Purification Bottleneck E O-Activation (TsCl, Et3N) D->E Step 2 F Intramolecular Cyclization (NaH, THF) E->F Step 3 G 2-Methyl-5-(trifluoromethyl) morpholine F->G SN2 Cyclization

Fig 2: Traditional multi-step epoxide ring-opening pathway highlighting regioselectivity bottlenecks.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both protocols based on standard laboratory scale validations (10 mmol scale).

Performance MetricOptimized SnAP ProtocolTraditional Epoxide Route
Overall Yield 65% – 78%30% – 45%
Regioselectivity > 20:1 (Radical-directed)~ 1.2:1 (CF3-induced bias)
Step Count 2 (One-pot sequential)4 (Multi-step isolation)
Total Reaction Time 26 Hours72+ Hours
Primary Drawback Requires tin (Sn) removalVolatile/toxic epoxide precursor
Scalability Excellent (up to 50g validated)Poor (Separation limits scale)

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized SnAP Synthesis (Recommended)

This protocol transforms the starting materials directly into the unprotected morpholine. The use of HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) as a co-solvent is critical; it acts as a strong hydrogen-bond donor that stabilizes the radical intermediates and accelerates cyclization[4].

Step 1: Imine Condensation

  • In a flame-dried round-bottom flask, dissolve trifluoroacetaldehyde (1.0 equiv, 10 mmol) in anhydrous CH2Cl2 (0.1 M).

  • Add the corresponding methyl-substituted SnAP morpholine reagent (1.0 equiv, 10 mmol) and activated 4Å molecular sieves (500 mg/mmol).

  • Stir the suspension at 25 °C for 12 hours.

  • Validation Checkpoint: Filter a 0.1 mL aliquot. ¹H NMR should show the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the imine proton (~7.8 ppm).

  • Filter the mixture through a pad of Celite to remove the sieves. Concentrate the filtrate under reduced pressure to yield the crude imine as a yellow oil.

Step 2: Cu(II)-Promoted Radical Cyclization

  • Dissolve the crude imine in a 3:1 mixture of HFIP and 1,2-dichloroethane (DCE) to achieve a 0.05 M concentration.

  • Add 2,6-lutidine (1.0 equiv, 10 mmol).

  • In a single portion, add anhydrous Cu(OTf)2 (1.0 equiv, 10 mmol).

  • Validation Checkpoint: The solution will immediately transition from pale yellow to a deep green/blue suspension, confirming the single-electron transfer and radical initiation.

  • Stir at room temperature for 14 hours.

  • Quench the reaction with 10% aqueous NH4OH (50 mL) and extract with CH2Cl2 (3 × 50 mL).

  • Purify via silica gel chromatography (10:1 Ethyl Acetate/MeOH) to isolate 2-Methyl-5-(trifluoromethyl)morpholine.

Protocol B: Traditional Epoxide Ring-Opening (Alternative)

Note: This method is provided for comparative baseline validation only.

Step 1: Nucleophilic Addition

  • To a solution of 1-amino-2-propanol (1.2 equiv, 12 mmol) in absolute ethanol (20 mL), slowly add 2-(trifluoromethyl)oxirane (1.0 equiv, 10 mmol) at 0 °C.

  • Heat the mixture to 50 °C and stir for 24 hours.

  • Validation Checkpoint: TLC (Hexane/EtOAc 1:1) will show two distinct spots with very similar Rf values, representing the syn/anti regioisomers.

  • Concentrate and subject the crude oil to exhaustive column chromatography to isolate the desired anti-2-amino-3-hydroxy intermediate (Yield: ~40%).

Step 2: Activation & Cyclization

  • Dissolve the isolated intermediate in CH2Cl2 (20 mL). Add triethylamine (2.0 equiv) and cool to 0 °C.

  • Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise. Stir for 4 hours, then wash with water and concentrate.

  • Dissolve the crude tosylate in anhydrous THF (15 mL) and carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) at 0 °C.

  • Stir for 12 hours at room temperature to force the intramolecular SN2 cyclization.

  • Quench with water, extract with EtOAc, and purify via chromatography to yield the final product.

Conclusion

For the synthesis of 2-Methyl-5-(trifluoromethyl)morpholine, the SnAP Protocol is objectively superior. By leveraging a radical clock mechanism, it completely bypasses the regioselectivity failures inherent to the traditional epoxide ring-opening route. The higher upfront reagent cost of the SnAP reagent is heavily offset by the reduction in labor, step count, and the elimination of complex chromatographic separations.

References

  • SnAP protocol for the formation of spirocyclic N-heterocycles and α-trifluoromethyl morpholine analogues ResearchG
  • Stannylamine Protocol (SnAP)
  • Evidence for a Radical Mechanism in Cu(II)-Promoted SnAP Reactions Synlett
  • 2-Benzyl-2-(trifluoromethyl)oxirane Technical Guidelines BenchChem

Sources

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 2-Methyl-5-(trifluoromethyl)morpholine Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Enhancing Drug Discovery through Strategic Metabolic Assessment

In the landscape of modern drug discovery, the morpholine scaffold is a privileged structure, frequently incorporated to enhance physicochemical properties such as solubility and bioavailability. However, the morpholine ring can also be a metabolic liability, susceptible to enzymatic degradation that can lead to rapid clearance and reduced efficacy. This guide provides an in-depth comparison of the metabolic stability of compounds containing a 2-Methyl-5-(trifluoromethyl)morpholine moiety against common alternatives. We will delve into the experimental design, detailed protocols, and data interpretation necessary for a robust assessment, empowering researchers to make informed decisions in lead optimization.

The Metabolic Challenge of the Morpholine Ring

The metabolic instability of the morpholine ring often stems from oxidation by cytochrome P450 (CYP) enzymes, particularly at the carbon atoms adjacent to the nitrogen and oxygen. This can result in hydroxylation, N-dealkylation, or even ring cleavage, forming more polar metabolites that are readily excreted. The introduction of substituents, such as a methyl group at the 2-position and a trifluoromethyl group at the 5-position, represents a strategic effort to mitigate these metabolic pathways. The methyl group can provide steric hindrance, shielding the adjacent carbon from enzymatic attack, while the electron-withdrawing nature of the trifluoromethyl group can decrease the electron density of the ring system, potentially reducing its susceptibility to oxidation.

Experimental Design for Assessing Metabolic Stability

A thorough evaluation of metabolic stability requires a multi-faceted approach, typically beginning with in vitro assays that provide a reliable prediction of in vivo behavior. The two most common and complementary assays are the liver microsomal stability assay and the hepatocyte stability assay.

  • Liver Microsomal Stability Assay: This assay is a primary screen for Phase I metabolism, as microsomes are rich in CYP enzymes. It is a cost-effective and high-throughput method to assess the intrinsic clearance of a compound.

  • Hepatocyte Stability Assay: This assay provides a more comprehensive picture of hepatic metabolism by including both Phase I and Phase II enzymes, as well as active transporters. It offers a more complete view of a compound's metabolic fate in the liver.

The following diagram illustrates a typical workflow for assessing metabolic stability:

G cluster_0 In Vitro Assessment cluster_1 Comparative Analysis A Test Compound & Controls B Liver Microsomal Stability Assay A->B C Hepatocyte Stability Assay A->C D Data Analysis: t1/2, CLint B->D E Metabolite Identification (LC-MS/MS) B->E C->D C->E F 2-Methyl-5-(trifluoromethyl)morpholine Compound D->F G Alternative Scaffolds (e.g., Piperidine, THP) D->G I Structure-Activity Relationship (SAR) E->I H Rank Order by Stability F->H G->H H->I

Caption: Workflow for assessing and comparing metabolic stability.

Detailed Experimental Protocols

A successful metabolic stability assessment hinges on meticulous experimental execution. Below are step-by-step protocols for the liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer. Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation Setup: Add the microsomal solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of the ice-cold quenching solution.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

Hepatocyte Stability Assay

Objective: To determine the in vitro t1/2 and CLint of a test compound in a system containing a full complement of hepatic enzymes and transporters.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte thawing and plating medium

  • Incubation medium (e.g., Williams' Medium E)

  • Test compound working solution

  • Positive and negative controls

  • Quenching solution

  • 96-well plates (collagen-coated)

Procedure:

  • Cell Thawing and Seeding: Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Seed the hepatocytes into 96-well plates at a desired density.

  • Pre-incubation: Allow the cells to attach and recover for a specified period.

  • Compound Incubation: Remove the seeding medium and add the incubation medium containing the test compound (e.g., 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation medium.

  • Quenching and Processing: Immediately quench the reaction by adding the sample to the quenching solution. Process the samples for LC-MS/MS analysis.

  • Analysis: Quantify the concentration of the parent compound at each time point using LC-MS/MS.

Data Analysis and Interpretation

The primary outputs of these assays are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

  • Half-life (t1/2): The time required for the concentration of the test compound to decrease by half. It is calculated from the slope of the natural logarithm of the percent remaining of the compound versus time.

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated using the following equation: CLint (µL/min/mg protein or million cells) = (0.693 / t1/2) * (incubation volume / enzyme or cell amount)

The following diagram outlines the data analysis workflow:

G A LC-MS/MS Data (Peak Area vs. Time) B Calculate % Remaining of Parent Compound A->B C Plot ln(% Remaining) vs. Time B->C D Determine Slope (k) C->D E Calculate Half-Life (t1/2) t1/2 = -0.693 / k D->E F Calculate Intrinsic Clearance (CLint) E->F

Caption: Data analysis workflow for metabolic stability assays.

Comparative Analysis: 2-Methyl-5-(trifluoromethyl)morpholine vs. Alternatives

To illustrate the potential metabolic advantages of the 2-Methyl-5-(trifluoromethyl)morpholine scaffold, let's consider a hypothetical comparative dataset.

Compound IDScaffoldLiver Microsomes t1/2 (min)Liver Microsomes CLint (µL/min/mg)Hepatocytes t1/2 (min)Hepatocytes CLint (µL/min/10^6 cells)
Cmpd-A 2-Methyl-5-(trifluoromethyl)morpholine > 60 < 10 115 12
Cmpd-BMorpholine25454035
Cmpd-CPiperidine40286521
Cmpd-DTetrahydro-2H-pyran (THP)> 60< 101509

In this example, Cmpd-A , featuring the 2-Methyl-5-(trifluoromethyl)morpholine moiety, demonstrates significantly improved metabolic stability in both liver microsomes and hepatocytes compared to the unsubstituted morpholine (Cmpd-B) and the piperidine analog (Cmpd-C). Its stability is comparable to the tetrahydro-2H-pyran (THP) analog (Cmpd-D), a known bioisostere of morpholine often used to enhance metabolic stability.

Strategies for Enhancing Metabolic Stability

When a compound exhibits poor metabolic stability, several strategies can be employed to address this liability:

  • Bioisosteric Replacement: As demonstrated in the table above, replacing a metabolically labile moiety with a more stable bioisostere is a common and effective approach.

  • Steric Hindrance: Introducing bulky groups near the site of metabolism can physically block the access of metabolic enzymes.

  • Deuteration: Replacing hydrogen atoms at metabolic "soft spots" with deuterium can sometimes slow the rate of CYP-mediated oxidation due to the kinetic isotope effect.

  • Modulation of Electronic Properties: Introducing electron-withdrawing groups can decrease the electron density of an aromatic ring, making it less susceptible to oxidation.

Conclusion

The assessment of metabolic stability is a critical step in the drug discovery process. The 2-Methyl-5-(trifluoromethyl)morpholine scaffold represents a promising strategy for overcoming the metabolic liabilities often associated with the parent morpholine ring. By employing a systematic and comparative approach using in vitro tools such as liver microsomal and hepatocyte stability assays, researchers can effectively evaluate the metabolic profile of their compounds and make data-driven decisions to guide lead optimization. A thorough understanding of the underlying metabolic pathways and the strategic application of medicinal chemistry principles are paramount to designing drug candidates with improved pharmacokinetic properties and a higher probability of clinical success.

References

  • Benchchem. Enhancing the Metabolic Stability of Morpholine-Containing Drugs.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • Benchchem. Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors.
  • Longdom.org. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Springer Nature Experiments.
  • Technology Networks.
  • IntechOpen. In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • WuXi AppTec. Metabolic Stability Assays.
  • Enamine. Morpholine Bioisosteres for Drug Design.
  • Merck Millipore. Metabolic Stability Assays.
  • ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Thieme. A Minireview on the Morpholine-Ring-Containing U.S.
  • JRC Publications Repository.
  • Cresset. Addressing metabolic liabilities by bioisosteric replacements with Spark™.
  • The American Society for Pharmacology and Experimental Therapeutics. Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds.
  • Evotec. Microsomal Stability.
  • PMC. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess in Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. When substituted, the morpholine ring can become chiral, and as with most pharmaceuticals, a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity. Consequently, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral morpholine-containing compounds.

This guide provides a comparative analysis of the most effective and commonly employed analytical techniques for determining the enantiomeric excess of chiral morpholines. We will delve into the principles, protocols, and practical considerations of each method, supported by experimental data to empower you to make informed decisions for your specific research and development needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral High-Performance Liquid Chromatography (HPLC) remains the most widely used and reliable method for the separation and quantification of enantiomers. The technique's robustness and broad applicability make it the go-to method for ee determination in many pharmaceutical laboratories.

The Principle of Separation: Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These CSPs are typically composed of a chiral selector immobilized onto a silica support. The enantiomeric pair travels through the column at different rates due to the formation of transient diastereomeric complexes with the CSP, leading to their separation.

Experimental Workflow: Chiral HPLC for Morpholine ee Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Chiral Morpholine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Prepared Sample Separate Isocratic/Gradient Elution Inject->Separate Detect UV/Vis or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Raw Data Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate NMR_Workflow cluster_reaction Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis Mix Mix Chiral Morpholine with Chiral Derivatizing Agent React Allow Reaction to Complete Mix->React Prepare_NMR Prepare NMR Sample React->Prepare_NMR Diastereomeric Mixture Acquire Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum Prepare_NMR->Acquire Identify Identify Diastereomeric Signals Acquire->Identify NMR Spectrum Integrate Integrate Signals Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Comparative Efficacy of mTOR Inhibitors: The Strategic Role of the Trifluoromethyl-Morpholine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary: The Evolution of mTOR Inhibition

The mechanistic target of rapamycin (mTOR) is a master serine/threonine kinase that regulates cell growth, proliferation, and survival. Historically, first-generation inhibitors—rapalogs like Everolimus—have dominated the clinical landscape. However, rapalogs function as allosteric inhibitors that primarily target mTORC1, leaving mTORC2 intact. This incomplete blockade often triggers a paradoxical feedback loop, leading to the hyperactivation of AKT and subsequent tumor resistance ([1]).

To overcome this, drug development has shifted toward second-generation, ATP-competitive inhibitors capable of dual mTORC1/mTORC2 suppression. Among the most successful structural strategies in this new class is the incorporation of a trifluoromethyl-morpholine moiety (or a combination of a morpholine ring with a trifluoromethylated aryl/heteroaryl group). This guide objectively compares the efficacy, structural rationale, and validation protocols of standard rapalogs versus next-generation trifluoromethyl-morpholine derivatives.

Mechanistic Grounding: The Structure-Activity Relationship (SAR)

The superior efficacy of next-generation inhibitors like PQR309 (Bimiralisib) and novel tetrahydroquinoline (THQ) derivatives relies heavily on two specific structural features:

The Morpholine Anchor

The morpholine ring is a critical pharmacophore for ATP-competitive binding. Crystallographic and computational studies demonstrate that the morpholine oxygen atom acts as a highly efficient hydrogen bond acceptor, interacting directly with the hinge region backbone amide of Val2240 in mTOR (and the homologous Val851 in PI3Kα) ([2],[3]). This anchors the inhibitor deep within the ATP-binding pocket.

The Trifluoromethyl ( CF3​ ) Amplifier

While morpholine provides the anchor, the addition of a CF3​ group acts as a selectivity and stability amplifier:

  • Steric Accommodation & Selectivity: The CF3​ group exploits subtle differences between the kinase domains of mTOR and PI3K. The orientation of Lys2187 in mTOR creates a broader binding pocket compared to PI3Kα (restricted by Lys802). The bulky, lipophilic CF3​ group is perfectly accommodated in mTOR, enhancing binding affinity, whereas it can induce steric clashes in PI3Kα depending on its exact spatial orientation ([4]).

  • Metabolic Stability & BBB Penetration: The strong electron-withdrawing nature of the CF3​ group improves metabolic stability against cytochrome P450 enzymes (e.g., CYP1A1) and significantly increases lipophilicity ([4]). This facilitates excellent Blood-Brain Barrier (BBB) penetration, a critical failing of large, macrocyclic rapalogs ([3],[5]).

Comparative Efficacy Data

The following table summarizes the quantitative performance of a standard rapalog without the moiety (Everolimus) against two representative inhibitors utilizing the CF3​ -morpholine strategy: PQR309 (a clinical-stage pan-PI3K/mTOR inhibitor) and Compound 10e (a novel THQ-based mTOR inhibitor).

ParameterEverolimus (Standard)PQR309 / BimiralisibTHQ Derivative "10e"
Inhibitor Class First-Gen RapalogSecond-Gen Dual KinaseNext-Gen Selective Kinase
Structural Moiety Macrocyclic lactone CF3​ -Pyridine + Dimorpholine CF3​ -Phenyl + Morpholine THQ
Mechanism of Action Allosteric (mTORC1 only)ATP-Competitive (Pan-PI3K/mTOR)ATP-Competitive (mTOR)
Enzymatic Affinity FKBP-12 IC₅₀: 5.3 nMmTOR Kᵢ: 62 nM / PI3Kα Kᵢ: 17 nMmTOR Binding: Highly Stable (MD)
Cellular Efficacy (IC₅₀) ~65 nM (A549, broadly cytostatic)~233 nM (Lymphoma median)33 nM (A549, highly cytotoxic)
BBB Permeability Poor (P-gp efflux substrate)Excellent (Brain penetrant)High (Predicted via LogP)
Primary Reference ([6])()([7])

Data Synthesis Note: While Everolimus shows low nanomolar IC₅₀ in sensitive lines, its effect is primarily cytostatic, failing to induce complete apoptosis. In contrast, CF3​ -morpholine derivatives like 10e induce dose-dependent apoptosis, surpassing standard agents ([8],[7]).

Systems-Level Visualizations

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 (Protein Synthesis) mTORC1->S6K1 Phosphorylates 4 4 mTORC1->4 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 EBP1 Inhibits Rapalogs First-Gen Rapalogs (e.g., Everolimus) Rapalogs->mTORC1 Allosteric Inhibition CF3_Morpholine CF3-Morpholine Inhibitors (e.g., PQR309, 10e) CF3_Morpholine->mTORC1 ATP-Competitive CF3_Morpholine->mTORC2 ATP-Competitive

Fig 1: mTOR signaling network and differential intervention points of inhibitor classes.

Workflow Synth Compound Synthesis (CF3 + Morpholine) Kinase TR-FRET Kinase Assay (mTOR/PI3K Selectivity) Synth->Kinase Cellular Cellular Efficacy (A549 Proliferation) Kinase->Cellular BBB BBB Permeability (MDCK-MDR1 Transwell) Cellular->BBB

Fig 2: Self-validating high-throughput screening workflow for novel mTOR inhibitors.

Self-Validating Experimental Protocols

To accurately benchmark a novel CF3​ -morpholine mTOR inhibitor against a rapalog, the following self-validating protocols must be strictly adhered to.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard radiometric assays because the time-resolved nature of the lanthanide fluorophore eliminates background auto-fluorescence common with highly conjugated aromatic test compounds, ensuring high-fidelity IC₅₀/Kᵢ calculations.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human mTOR kinase in assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl₂, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).

  • Substrate Addition: Add GFP-labeled 4E-BP1 (tracer) and ATP at a concentration equivalent to the apparent Kₘ (to ensure competitive binding kinetics are accurately measured).

  • Compound Incubation: Transfer 10 µL of the enzyme/substrate mix to a 384-well plate. Add serial dilutions of the CF3​ -morpholine inhibitor (range: 0.1 nM to 10 µM). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Terbium-labeled anti-phospho-4E-BP1 antibody. Incubate for 30 minutes.

  • Readout: Measure the FRET signal on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio.

  • Self-Validating Checkpoint: The assay is only valid if the calculated Z'-factor is > 0.6 . Furthermore, a parallel positive control using a known ATP-competitive inhibitor (e.g., Torin 1) must yield an IC₅₀ within 0.5 log units of historical laboratory baselines.

Protocol B: MDCK-MDR1 Blood-Brain Barrier Transwell Permeability Assay

Causality: Because the CF3​ moiety is specifically engineered to enhance lipophilicity and evade efflux pumps ([4]), standard Caco-2 assays are insufficient. The MDCK-MDR1 cell line overexpresses P-glycoprotein (P-gp), providing a highly accurate in vitro model of the human blood-brain barrier.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 4-5 days.

  • Integrity Verification: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm².

  • Dosing: Prepare 10 µM solutions of the test compound in transport buffer (HBSS + 10 mM HEPES, pH 7.4). Add to either the Apical (A) or Basolateral (B) chamber to measure bidirectional transport.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

  • Self-Validating Checkpoint: The assay requires two internal controls:

    • Monolayer Integrity: Lucifer Yellow rejection must be >99%.

    • Efflux Functionality: Digoxin (a known P-gp substrate) must demonstrate an Efflux Ratio > 5.0. If Everolimus is run in parallel, it should show high efflux (ER > 3), while a successful CF3​ -morpholine candidate should show an ER < 2, proving successful BBB penetration.

References

  • Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology." Journal of Medicinal Chemistry. Available at:[Link]

  • European Medicines Agency (EMEA) CHMP. (2009). "Assessment Report for Afinitor (Everolimus)." EMA Public Assessment Reports. Available at:[Link]

  • Lane, H. A., et al. (2009). "Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals." Clinical Cancer Research. Available at:[Link]

  • Patel, et al. (2025). "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Cancers (MDPI). Available at:[Link]

  • RSC Medicinal Chemistry. (2021). "Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability." Royal Society of Chemistry. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(trifluoromethyl)morpholine
Reactant of Route 2
2-Methyl-5-(trifluoromethyl)morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.